4-Amino-3,5-dimethoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDQOCGPVJLBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496907 | |
| Record name | 4-Amino-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123039-72-5 | |
| Record name | 4-Amino-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-3,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Amino-3,5-dimethoxybenzoic acid, a valuable building block in pharmaceutical and organic synthesis. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.
Introduction
This compound is a substituted benzoic acid derivative with applications as an intermediate in the synthesis of various biologically active molecules. Its structure, featuring an amino group and two methoxy groups on the aromatic ring, provides a versatile scaffold for further chemical modifications. This guide explores two viable synthetic pathways for its preparation, starting from readily available precursors.
Synthetic Pathways
Two principal routes for the synthesis of this compound have been identified and are detailed below:
-
Pathway 1: Methoxylation of 4-Amino-3,5-dibromobenzoic acid.
-
Pathway 2: Nitration of 3,5-dimethoxybenzoic acid followed by reduction.
The following sections provide a detailed analysis of each pathway, including experimental procedures and quantitative data.
Pathway 1: Synthesis from 4-Amino-3,5-dibromobenzoic acid
This pathway involves the copper-catalyzed nucleophilic substitution of the bromine atoms in 4-Amino-3,5-dibromobenzoic acid with methoxy groups.
Overall Reaction Scheme
Experimental Protocol
Methoxylation of 4-Amino-3,5-dibromobenzoic acid
This procedure is adapted from a patented process for the synthesis of a related compound.
-
Materials:
-
4-Amino-3,5-dibromobenzoic acid
-
Alkali methylate (e.g., sodium methylate)
-
Copper(I) oxide (Cu₂O)
-
Dimethylformamide (DMF) or Dimethylacetamide (DMA)
-
Methanol
-
Acetic acid
-
Ice-water
-
-
Procedure:
-
In a suitable reaction vessel, a mixture of 4-Amino-3,5-dibromobenzoic acid, an alkali methylate, and a catalytic amount of Cu₂O in either dimethylformamide or dimethylacetamide is prepared.
-
The reaction mixture is heated to facilitate the replacement of the bromine atoms with methoxy groups.
-
Upon completion of the reaction, the mixture is worked up. The crude product is suspended in hot water and filtered.
-
The filtrate is cooled to 5°C and the pH is adjusted to 5 with acetic acid, leading to the precipitation of a brown suspension.
-
The suspension is filtered, and the residue is washed with ice-water.
-
The crude product is then boiled in methanol, filtered, and the filtrate is evaporated to dryness to yield this compound.[1]
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Amino-3,5-dibromobenzoic acid | [1] |
| Key Reagents | Alkali methylate, Cu₂O, DMF/DMA | [1] |
| Product | This compound | [1] |
| Yield | 88% | [1] |
Pathway 2: Synthesis from 3,5-Dimethoxybenzoic acid
This two-step pathway involves the regioselective nitration of 3,5-dimethoxybenzoic acid to introduce a nitro group at the 4-position, followed by the reduction of the nitro group to an amine.
Overall Reaction Scheme
Experimental Protocols
Step 1: Nitration of 3,5-Dimethoxybenzoic acid
A general procedure for the nitration of a benzoic acid derivative is as follows. Note that specific conditions for the nitration of 3,5-dimethoxybenzoic acid to achieve high regioselectivity for the 4-position would need to be optimized.
-
Materials:
-
3,5-Dimethoxybenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
-
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, 3,5-dimethoxybenzoic acid is dissolved in concentrated sulfuric acid.
-
A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled.
-
The nitrating mixture is added dropwise to the solution of 3,5-dimethoxybenzoic acid, maintaining a low temperature (typically 0-10°C).
-
After the addition is complete, the reaction mixture is stirred for a specified time at low temperature.
-
The reaction mixture is then carefully poured onto crushed ice, causing the precipitation of the crude 4-Nitro-3,5-dimethoxybenzoic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Step 2: Reduction of 4-Nitro-3,5-dimethoxybenzoic acid
Two common methods for the reduction of an aromatic nitro group are catalytic hydrogenation and metal/acid reduction.
Method A: Catalytic Hydrogenation
-
Materials:
-
4-Nitro-3,5-dimethoxybenzoic acid
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
4-Nitro-3,5-dimethoxybenzoic acid is dissolved in a suitable solvent in a hydrogenation vessel.
-
A catalytic amount of Pd/C is added to the solution.
-
The vessel is flushed with nitrogen and then pressurized with hydrogen gas.
-
The mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield this compound.[2][3][4][5]
-
Method B: Tin and Hydrochloric Acid Reduction
-
Materials:
-
4-Nitro-3,5-dimethoxybenzoic acid
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
In a round-bottom flask, 4-Nitro-3,5-dimethoxybenzoic acid and granulated tin are combined.
-
Concentrated hydrochloric acid is added portion-wise, and the mixture is heated under reflux.
-
After the reaction is complete (indicated by the dissolution of tin and a color change), the mixture is cooled.
-
The reaction mixture is made basic by the addition of a concentrated sodium hydroxide solution to precipitate the tin salts and liberate the free amine.
-
The product is then extracted with a suitable organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated to give this compound.[6][7][8]
-
Quantitative Data
| Parameter | Step 1: Nitration | Step 2: Reduction | Reference |
| Starting Material | 3,5-Dimethoxybenzoic acid | 4-Nitro-3,5-dimethoxybenzoic acid | |
| Key Reagents | HNO₃, H₂SO₄ | H₂, Pd/C or Sn, HCl | [2][3][4][5][6][7][8] |
| Product | 4-Nitro-3,5-dimethoxybenzoic acid | This compound | |
| Yield | To be determined | To be determined |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the key compounds in these synthetic pathways.
| Compound | 1H NMR | 13C NMR | IR (cm-1) | MS (m/z) |
| This compound | Expected signals for aromatic protons, methoxy protons, amino protons, and carboxylic acid proton. | Expected signals for aromatic carbons, methoxy carbons, and carboxylic acid carbon. | Characteristic peaks for N-H, O-H, C=O, C-O, and aromatic C-H stretches. | [M]+ corresponding to C₉H₁₁NO₄ |
| 4-Nitro-3,5-dimethoxybenzoic acid | Expected signals for aromatic protons, methoxy protons, and carboxylic acid proton. | Expected signals for aromatic carbons, methoxy carbons, and carboxylic acid carbon. | Characteristic peaks for O-H, C=O, C-O, NO₂, and aromatic C-H stretches. | [M]+ corresponding to C₉H₉NO₆ |
| 3,5-Dimethoxybenzoic acid | Spectra available.[9] | Spectra available.[9] | Spectra available. | [M]+ at 182. |
| 4-Amino-3,5-dibromobenzoic acid | Expected signals for aromatic protons, amino protons, and carboxylic acid proton. | Expected signals for aromatic carbons and carboxylic acid carbon. | Characteristic peaks for N-H, O-H, C=O, and aromatic C-H stretches. | [M]+ corresponding to C₇H₅Br₂NO₂ |
Conclusion
This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Pathway 1, starting from 4-Amino-3,5-dibromobenzoic acid, offers a direct route with a reported high yield. Pathway 2, involving the nitration of 3,5-dimethoxybenzoic acid followed by reduction, provides an alternative approach, although further optimization of reaction conditions and yield determination is required. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. The provided experimental protocols and data serve as a valuable resource for chemists in the synthesis of this important chemical intermediate.
References
- 1. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 7. reddit.com [reddit.com]
- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to 4-Amino-3,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-Amino-3,5-dimethoxybenzoic acid (CAS No. 123039-72-5), a substituted benzoic acid derivative. This document details its physical and chemical characteristics, provides an experimental protocol for its synthesis, and outlines its safety information. The information is presented to support its application in research, particularly in organic synthesis and drug development.
Core Chemical Properties
This compound is a multifaceted organic compound with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol .[1] Its structure, featuring an aromatic ring substituted with amino, methoxy, and carboxylic acid functional groups, makes it a valuable intermediate in the synthesis of more complex molecules.
Physical and Chemical Data Summary
A compilation of the available physical and chemical data for this compound is presented in the tables below for ease of reference and comparison.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 123039-72-5 |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol [1] |
| Physical Property | Value |
| Boiling Point | 384.1±42.0 °C (Predicted)[1] |
| Melting Point | Data not available |
| Solubility | Data not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the displacement of bromine atoms from a dibrominated precursor, followed by methylation. The following is a representative experimental protocol derived from established synthetic routes.[2]
Synthesis of this compound from 4-Amino-3,5-dibromobenzoic acid
This process involves the reaction of 4-amino-3,5-dibromobenzoic acid with an alkali methylate in the presence of a copper(I) oxide catalyst.
Materials:
-
4-Amino-3,5-dibromobenzoic acid
-
Alkali methylate (e.g., sodium methylate)
-
Copper(I) oxide (Cu₂O)
-
Dimethylformamide (DMF) or Dimethylacetamide (DMAc)
-
Sodium hydroxide solution
-
Suitable solvent for extraction (e.g., ethyl acetate)
-
Hydrochloric acid
Procedure:
-
In a reaction vessel, combine 4-amino-3,5-dibromobenzoic acid, a molar equivalent of copper(I) oxide, and the chosen solvent (dimethylformamide or dimethylacetamide).
-
Add the alkali methylate to the mixture.
-
Heat the reaction mixture to facilitate the replacement of the bromine atoms with methoxy groups. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion of the reaction, heat the residue with an alkali solution, such as sodium hydroxide, and then filter the mixture.
-
Acidify the filtrate to a pH between 5 and 6 using hydrochloric acid to precipitate the crude this compound.
-
Isolate the product by filtration or extraction with a suitable organic solvent.
-
Wash the isolated product with water and dry to yield the final compound.
A process for the preparation of a related compound, methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, has been described which involves the initial synthesis of this compound. In one example, this process yielded 313 g (88%) of this compound.[2]
References
An In-depth Technical Guide to 4-Amino-3,5-dimethoxybenzoic acid
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Amino-3,5-dimethoxybenzoic acid. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative information on the well-characterized isomer, 2-Amino-4,5-dimethoxybenzoic acid, to provide a broader context for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
This compound is an aromatic organic compound containing a benzene ring substituted with an amino group, two methoxy groups, and a carboxylic acid group.
Molecular Formula: C₉H₁₁NO₄
Molecular Weight: 197.19 g/mol
CAS Number: 123039-72-5
Canonical SMILES: COC1=C(C=C(C=C1N)C(=O)O)OC
The structural arrangement of the functional groups significantly influences the chemical and physical properties of the molecule.
Physicochemical Properties
Quantitative data for this compound is limited, with most available information being based on computational predictions. For comparative purposes, experimental data for the isomer 2-Amino-4,5-dimethoxybenzoic acid is also presented.
| Property | This compound | 2-Amino-4,5-dimethoxybenzoic acid |
| Melting Point | Not available (Experimental) | 169-173 °C (decomposes)[1] |
| Boiling Point | 384.1 ± 42.0 °C (Predicted) | 334.28 °C (Predicted)[1] |
| Density | 1.295 ± 0.06 g/cm³ (Predicted) | 1.3075 g/cm³ (Predicted)[1] |
| pKa | 4.62 ± 0.10 (Predicted) | 2.35 ± 0.10 (Predicted)[1] |
| Solubility | Not available | Soluble in Methanol and Water[1] |
Synthesis Protocols
Synthesis of this compound
A known synthetic route to this compound involves the conversion of 4-amino-3,5-dibromobenzoic acid. This process is a key step in the synthesis of the antibacterial agent aditoprim.
Experimental Protocol:
-
Reaction: 4-amino-3,5-dibromobenzoic acid is reacted with an alkali methylate in the presence of cuprous oxide (Cu₂O) and either dimethylformamide (DMF) or dimethylacetamide.
-
Mechanism: This step involves a nucleophilic aromatic substitution where the bromine atoms are replaced by methoxy groups.
-
Further Steps: The resulting this compound is then methylated with dimethyl sulfate in the presence of a base to yield methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, an intermediate for aditoprim.
Caption: Synthesis of this compound.
Synthesis of 2-Amino-4,5-dimethoxybenzoic acid
A detailed experimental protocol for the synthesis of the isomer 2-Amino-4,5-dimethoxybenzoic acid from methyl-4,5-dimethoxy-2-nitro-benzoate is well-documented.
Experimental Protocol:
-
Hydrolysis: 50 g of methyl-4,5-dimethoxy-2-nitro-benzoate is added to a solution of 48.13 g of KOH pellets (85%) in 250 ml of ice water. The suspension is heated to 70 °C.
-
Neutralization: After the reaction is complete (monitored by HPLC), the solution is cooled and the pH is adjusted to 6.6 with glacial acetic acid.
-
Hydrogenation: The resulting suspension is hydrogenated with 1 g of 10% Pd/C at 50 °C and 3.5 bar.
-
Isolation: After hydrogenation, the solution is filtered, and the pH is adjusted to 5.1 with glacial acetic acid. The product is then filtered, washed with ice water, and dried.
Caption: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid.
Spectroscopic Data
¹³C NMR of 2-Amino-4,5-dimethoxybenzoic acid:
A ¹³C NMR spectrum for 2-Amino-4,5-dimethoxybenzoic acid is available and can be accessed through spectral databases.
Biological Activity and Potential Applications
Information regarding the specific biological activities and mechanisms of action of this compound is scarce in the public domain. Its primary documented role is as an intermediate in the synthesis of the antibacterial drug aditoprim.
Derivatives of benzoic acid are known to exhibit a wide range of biological activities. For instance, related compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. However, without specific studies on this compound, its biological profile remains largely uncharacterized.
Conclusion
This compound is a molecule of interest primarily due to its role as a synthetic intermediate. While its fundamental chemical identity is established, there is a notable lack of comprehensive experimental data regarding its physicochemical properties and biological activities. The available information is largely predictive. In contrast, its isomer, 2-Amino-4,5-dimethoxybenzoic acid, is more thoroughly characterized. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound for researchers and drug development professionals.
References
Spectroscopic Profile of 4-Amino-3,5-dimethoxybenzoic Acid: A Technical Guide
Introduction
4-Amino-3,5-dimethoxybenzoic acid is an aromatic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the elucidation of its role in various chemical and biological processes. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including 3,5-dimethoxybenzoic acid, 4-amino-3-methoxybenzoic acid, and other aminobenzoic acid derivatives.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3350 | Strong, Sharp (two bands) | N-H stretching (primary amine) |
| 3300 - 2500 | Broad | O-H stretching (carboxylic acid) |
| ~2950 | Medium | C-H stretching (aromatic) |
| ~2840 | Medium | C-H stretching (methoxy groups) |
| 1710 - 1680 | Strong | C=O stretching (carboxylic acid) |
| 1620 - 1580 | Medium to Strong | N-H bending and C=C stretching (aromatic ring) |
| 1250 - 1200 | Strong | Asymmetric C-O-C stretching (aryl ether) |
| 1150 - 1000 | Strong | Symmetric C-O-C stretching (aryl ether) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted, in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | -COOH |
| ~7.0 | Singlet | 2H | Aromatic H-2, H-6 |
| ~5.5 | Broad Singlet | 2H | -NH₂ |
| ~3.8 | Singlet | 6H | -OCH₃ |
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~150 | C-3, C-5 (Aromatic, attached to -OCH₃) |
| ~138 | C-4 (Aromatic, attached to -NH₂) |
| ~125 | C-1 (Aromatic, attached to -COOH) |
| ~105 | C-2, C-6 (Aromatic) |
| ~56 | -OCH₃ |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of functional groups.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
| 197 | [M]⁺ (Molecular Ion) |
| 180 | [M - NH₃]⁺ |
| 179 | [M - H₂O]⁺ |
| 152 | [M - COOH]⁺ |
| 137 | [M - COOH - CH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet (or apply the solid sample directly to the ATR crystal) in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR in Solution
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the solution is homogeneous. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
-
Acquire the proton-decoupled ¹³C spectrum.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Analysis:
-
A detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to 4-Amino-3,5-dimethoxybenzoic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dimethoxybenzoic acid is a polysubstituted aromatic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group and two methoxy groups flanking a carboxylic acid, provides a key structural motif for the development of novel therapeutic agents. The presence of these functional groups allows for diverse chemical modifications, leading to the synthesis of a wide array of derivatives and analogs with potential biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of derivatives and analogs of this compound, with a focus on their applications in anticancer and antimicrobial research.
Core Structure and Physicochemical Properties
The foundational structure of this compound provides a unique platform for chemical modification. The amino group can be readily acylated, alkylated, or transformed into various nitrogen-containing heterocycles. The carboxylic acid moiety is amenable to esterification and amidation, allowing for the introduction of diverse functional groups that can modulate the compound's physicochemical properties and biological activity. The methoxy groups, while generally stable, can influence the overall electronics and lipophilicity of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol |
| CAS Number | 39539-73-4 |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 185-188 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. |
Synthesis of Derivatives
The synthesis of this compound derivatives primarily involves modifications at the amino and carboxylic acid functional groups. Standard peptide coupling and esterification reactions are commonly employed to generate amide and ester derivatives, respectively.
General Experimental Protocol for Amide Synthesis
A common method for the synthesis of amide derivatives involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
General Experimental Protocol for Ester Synthesis
Ester derivatives can be synthesized via Fischer esterification using an alcohol in the presence of a strong acid catalyst.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound in an excess of the desired alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Biological Activities of Derivatives and Analogs
While specific data for a comprehensive series of this compound derivatives is limited in publicly available literature, research on structurally related compounds, particularly those with a trimethoxybenzoyl moiety, provides valuable insights into their potential biological activities. These activities primarily include anticancer and antimicrobial effects.
Anticancer Activity
Derivatives containing the 3,4,5-trimethoxybenzoyl scaffold have shown significant potential as anticancer agents. The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.
Table 2: Anticancer Activity of Selected Trimethoxybenzoyl Analogs
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
| Combretastatin A-4 | Various | 0.002 - 0.02 | [1] | |
| AVE-8063 | Various | 0.001 - 0.01 | [1] | |
| Phenoxy-N-phenylaniline derivative 42 | HT29, HCT15 | 0.32, 0.51 | [2] | |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) | L1210, FM3A, Molt/4, CEM, HeLa | 0.019, 0.024, 0.022, 0.022, 0.016 | [1] |
Note: The compounds listed are analogs and not direct derivatives of this compound. The data is presented to illustrate the potential of the trimethoxybenzoyl moiety.
Antimicrobial Activity
The antimicrobial potential of aminobenzoic acid derivatives has been explored, with various analogs demonstrating activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, including the inhibition of essential enzymes or disruption of cell membrane integrity.
Table 3: Antimicrobial Activity of Selected Aminobenzoic Acid Analogs
| Compound Class | Target Organism | MIC (µM) | Reference |
| N'-Benzylidene-3,4-dimethoxybenzohydrazides | S. aureus, E. coli | 5.88 - 23.30 | [3] |
| Antimicrobial Peptides (AMPs) | Gram-positive & Gram-negative bacteria | 2.5 - 20 | [4][5] |
| 4-aminoquinoline-hydrazones | E. faecalis, P. aeruginosa | Varies | [5] |
Note: The compounds listed are analogs and not direct derivatives of this compound. The data is presented to illustrate the potential antimicrobial activity of related scaffolds.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are likely mediated through various signaling pathways. For anticancer agents, interference with microtubule dynamics is a key mechanism.
Tubulin Polymerization Inhibition
Many compounds containing the trimethoxyphenyl moiety, similar to the core of this compound derivatives, are known to bind to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
References
- 1. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic Antimicrobial Effect of Antimicrobial Peptides CATH-1, CATH-3, and PMAP-36 With Erythromycin Against Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-3,5-dimethoxybenzoic Acid: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3,5-dimethoxybenzoic acid (ADMBA) represents a promising, yet underexplored, molecular scaffold in medicinal chemistry. Its unique substitution pattern, featuring an aromatic amine, a carboxylic acid, and two methoxy groups, provides a versatile platform for the synthesis of novel therapeutic agents. This technical guide consolidates the current understanding of ADMBA's potential research applications, drawing insights from the biological activities of its structural analogs. The primary focus is on its prospective role in the development of anticancer agents, supported by synthesized quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Potential of the Aminobenzoic Acid Scaffold
Substituted aminobenzoic acids are recognized as "privileged structures" in drug discovery, capable of interacting with a wide range of biological targets.[1] The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/anionic center (carboxylic acid) allows for diverse and specific molecular interactions. The methoxy groups on the phenyl ring of this compound can further influence the molecule's steric and electronic properties, potentially enhancing binding affinity and metabolic stability.
While direct research on this compound is limited, extensive studies on structurally related compounds, such as p-aminobenzoic acid (PABA) and its derivatives, have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide will extrapolate from these findings to highlight the most promising research avenues for ADMBA.
Key Research Application: Anticancer Drug Development
The most compelling potential application for this compound and its derivatives lies in the field of oncology. Structural analogs have shown promise as inhibitors of key signaling pathways implicated in cancer progression.
Targeting the Epidermal Growth Factor Receptor (EGFR) Pathway
The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Derivatives of aminobenzoic acids have been investigated as EGFR inhibitors.[3] These small molecules typically bind to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling cascades that promote cell proliferation and survival.
Below is a conceptual signaling pathway illustrating the role of an ADMBA-derived inhibitor targeting EGFR.
Caption: EGFR signaling pathway and the inhibitory action of a hypothetical ADMBA-derived compound.
Quantitative Data: Anticancer Activity of Structural Analogs
While specific IC50 values for this compound derivatives are not yet prevalent in the literature, the following tables summarize the reported activities of structurally related aminobenzoic acid derivatives against various cancer cell lines. This data serves as a benchmark for the potential efficacy of novel compounds derived from ADMBA.
Table 1: Cytotoxic Activity of Substituted Aminobenzoic Acid Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Amino-benzohydrazide | Various Cancer Cells | 0.57 - 1.73 | [1] |
| Chloro anilinoquinoline | MCF-7 | 3.42 | [1] |
| Chloro anilinoquinoline | A549 | 5.97 | [1] |
| 2-Aminobenzoic acid hydrazide (5-Br substituted) | HeLa | 241.62 | [4] |
| 2-Aminobenzoic acid hydrazide (5-CH3 substituted) | IMR-32 | 259.51 | [4] |
Table 2: VEGFR-2 Inhibitory Activity of Aminobenzoic Acid Derivatives
| Compound Type | Inhibition (%) | Reference |
| Aminobenzoic acid derivative | 83.4 - 87.3 | [1] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of novel derivatives of this compound.
General Synthesis of N-Aryl-4-amino-3,5-dimethoxybenzamides
This protocol outlines a common method for creating amide derivatives from this compound, a key step in developing a library of potential drug candidates.[3]
Caption: General workflow for the synthesis of N-aryl-4-amino-3,5-dimethoxybenzamides.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Substituted aniline
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Non-nucleophilic base (e.g., Triethylamine, DIPEA)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend this compound in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours.
-
After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in an anhydrous solvent.
-
In a separate flask, dissolve the substituted aniline and a non-nucleophilic base in the same anhydrous solvent.
-
Slowly add the acyl chloride solution to the aniline solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Characterization:
-
Confirm the structure of the final product using NMR (¹H and ¹³C), Mass Spectrometry, and assess its purity by HPLC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the anticancer activity of newly synthesized compounds by measuring their effect on cell viability.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized ADMBA derivatives.
-
Replace the culture medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Conclusion and Future Directions
This compound holds considerable promise as a versatile building block for the synthesis of novel, biologically active compounds. While direct experimental data remains to be established, the demonstrated efficacy of its structural analogs, particularly in the realm of anticancer research, provides a strong rationale for its further investigation. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers to explore the therapeutic potential of ADMBA derivatives. Future research should focus on synthesizing a diverse library of these compounds and screening them against a wide range of biological targets to unlock their full potential in drug discovery and development.
References
The Enigmatic Role of 4-Amino-3,5-dimethoxybenzoic Acid: A Review of Current Knowledge
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
4-Amino-3,5-dimethoxybenzoic acid is a substituted aromatic carboxylic acid that has found utility primarily as a chemical intermediate in organic synthesis. Despite its availability from various chemical suppliers, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the understanding of its specific mechanism of action as a biologically active agent. This technical guide consolidates the available information, focusing on its established role in synthesis and contextualizing its potential biological activities by examining structurally related compounds. It is important to note that, at present, there is a lack of specific data on the biochemical targets, signaling pathways, and quantitative pharmacological parameters for this compound itself.
Chemical Identity and Properties
-
IUPAC Name: this compound
-
CAS Number: 123039-72-5
-
Molecular Formula: C₉H₁₁NO₄
-
Molecular Weight: 197.19 g/mol
-
Appearance: Typically a powder
While detailed experimental data on its biological mechanism of action is scarce, its chemical structure, featuring an aromatic ring with amino, methoxy, and carboxylic acid functional groups, suggests potential for various chemical interactions and makes it a versatile building block in synthetic chemistry.
Established Role as a Synthetic Intermediate
The predominant role of this compound described in the available literature is that of a precursor or intermediate in the synthesis of more complex molecules. For instance, it is a documented starting material in the synthesis of methyl 4-(dimethylamino)-3,5-dimethoxybenzoate.
Synthetic Workflow Example: Methylation
A common synthetic route involves the methylation of this compound. This process highlights its utility as a scaffold for further chemical modification.
Caption: General workflow for the methylation of this compound.
Inferred Potential Biological Activity from Structurally Related Compounds
While direct evidence for the mechanism of action of this compound is lacking, the biological activities of structurally similar compounds can provide a speculative framework for future research. It is critical to emphasize that the activities of these analogs are not directly attributable to this compound.
Isomers and Analogs
-
2-Amino-4,5-dimethoxybenzoic acid: This isomer has been investigated for potential anti-inflammatory and antioxidant properties. It is also used as an intermediate in the synthesis of other pharmaceutical compounds. Some studies suggest it may inhibit the growth of certain cancer cells, though the mechanisms are not fully elucidated.
-
4-Methoxybenzoic acid (p-Anisic acid) Derivatives: Derivatives of this related compound have shown a broader range of biological activities, including anticancer, antimicrobial, and antioxidant effects. For example, some derivatives have been reported to target cell survival pathways like the Akt/NF-κB signaling cascade in cancer cells.
Discussion and Future Directions
The current body of scientific literature does not provide a clear mechanism of action for this compound. Its primary documented application is in chemical synthesis. The biological activities of its isomers and other related benzoic acid derivatives suggest that this compound could potentially exhibit pharmacological effects, but this remains to be experimentally verified.
For researchers and drug development professionals, this compound represents an under-investigated molecule. Future research should focus on:
-
Screening for Biological Activity: Comprehensive screening against various enzyme and receptor panels to identify potential biological targets.
-
In Vitro Assays: Cellular assays to evaluate its effects on proliferation, apoptosis, inflammation, and other key biological processes.
-
Mechanism of Action Studies: If any significant biological activity is identified, further studies would be required to elucidate the specific signaling pathways and molecular interactions involved.
Conclusion
"4-Amino-3,5-dimethoxybenzoic acid" safety and handling
An In-depth Technical Guide to the Safety and Handling of 4-Amino-3,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling this chemical. The toxicological properties of this compound have not been thoroughly investigated. Handle with extreme caution and in accordance with good laboratory practices.
Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. Its physical and chemical properties are critical for safe handling, storage, and use in experimental settings. While experimentally determined data is limited, a combination of reported and computed values is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 123039-72-5 | |
| Molecular Formula | C₉H₁₁NO₄ | [1] |
| Molecular Weight | 197.19 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | 205 - 209 °C | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| XLogP3 (Computed) | 0.7 | [1] |
| Hydrogen Bond Donor Count (Computed) | 2 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 5 | [1] |
| Rotatable Bond Count (Computed) | 3 | [1] |
Hazard Identification and GHS Classification
This chemical is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. All personnel must be aware of its potential hazards before handling.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally required:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. All eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Wear a lab coat or other protective clothing.
-
Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation. If a fume hood is not available or for higher-level protection, use a NIOSH-approved respirator with appropriate cartridges (e.g., type OV/AG/P99 in the US or ABEK-P2 in the EU).
Handling Procedures
-
Avoid all contact with skin and eyes.
-
Avoid formation and inhalation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated area. Some suppliers recommend refrigerated storage at 2-8°C.
-
Store locked up.
References
The Solubility Profile of 4-Amino-3,5-dimethoxybenzoic Acid: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility profile of 4-Amino-3,5-dimethoxybenzoic acid. Following a comprehensive review of available scientific literature, it has been determined that specific quantitative solubility data for this compound in various solvents and across a range of pH values is not extensively documented in publicly accessible databases. This guide, therefore, aims to provide a summary of the available qualitative information and data for structurally related compounds, alongside general experimental methodologies relevant to solubility determination.
Physicochemical Properties
This compound is a substituted aromatic carboxylic acid. Its structure, featuring both an acidic carboxylic group and a basic amino group, suggests that its solubility will be significantly influenced by the pH of the aqueous medium. The presence of two methoxy groups will also impact its solubility in organic solvents.
Solubility Data
Table 1: Qualitative and Quantitative Solubility Data for this compound and Related Compounds
| Compound | Solvent | Solubility | Data Type |
| 2-Amino-4,5-dimethoxybenzoic acid | Methanol | Soluble[1][2][3] | Qualitative |
| 2-Amino-4,5-dimethoxybenzoic acid | Water | Soluble[1][2][3] | Qualitative |
| 3,5-Dimethoxybenzoic acid | Water | Sparingly soluble[4] | Qualitative |
| 3,5-Dimethoxybenzoic acid | Ethanol | Soluble[4] | Qualitative |
| 3,5-Dimethoxybenzoic acid | Methanol | Soluble[4] | Qualitative |
| 3,5-Dimethoxybenzoic acid | Acetone | Soluble[4] | Qualitative |
| 4-Methoxybenzoic acid | Water (20°C) | 0.3 g/L[5] | Quantitative |
| 4-Methoxybenzoic acid | Alcohol | Soluble[5] | Qualitative |
| 4-Methoxybenzoic acid | Ethyl acetate | Soluble[5] | Qualitative |
| 4-Methoxybenzoic acid | Ether | Soluble[5] | Qualitative |
Note: The solubility of this compound is expected to be pH-dependent due to its amphoteric nature.
Experimental Protocol for Solubility Determination
While a specific protocol for this compound was not found, a general and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a series of vials containing the solvent of interest (e.g., water, phosphate buffer at various pH levels, ethanol, DMSO).
-
The vials are sealed to prevent solvent evaporation.
-
-
Equilibration:
-
The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.
-
-
Phase Separation:
-
After equilibration, the suspensions are allowed to stand, or are centrifuged/filtered (using a filter that does not adsorb the compound) to separate the undissolved solid from the saturated solution.
-
-
Quantification:
-
An aliquot of the clear supernatant is carefully removed and diluted with an appropriate solvent.
-
The concentration of this compound in the diluted sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.
-
-
Calculation:
-
The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or µg/mL.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of aqueous solubility.
Caption: Generalized workflow for solubility determination.
Signaling Pathways
The search of scientific literature did not reveal any established signaling pathways in which this compound is directly involved. Research on structurally similar molecules, such as syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), has shown effects on pathways related to adipogenesis and lipolysis. However, these findings cannot be directly extrapolated to this compound without further experimental validation.
Conclusion
While a comprehensive, quantitative solubility profile for this compound is not currently available in the public domain, this guide provides the accessible qualitative data and outlines a standard experimental protocol for its determination. The amphoteric nature of the molecule suggests that its aqueous solubility will be highly dependent on pH. For researchers and drug development professionals, direct experimental determination of solubility under the specific conditions of interest is strongly recommended.
References
Methodological & Application
Synthesis of 4-Amino-3,5-dimethoxybenzoic Acid: A Detailed Protocol for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of 4-Amino-3,5-dimethoxybenzoic acid, a valuable building block for the development of pharmaceutical agents and other fine chemicals. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a substituted benzene ring with amino and dimethoxy groups, makes it a versatile precursor for library synthesis and lead optimization in drug discovery. This document outlines two primary synthetic routes to obtain this compound, with a focus on a practical and accessible method starting from syringic acid.
Data Summary
The following table summarizes the quantitative data for two distinct synthetic pathways to this compound.
| Parameter | Synthesis from 4-Amino-3,5-dibromobenzoic Acid | Synthesis from Syringic Acid (Proposed) |
| Starting Material | 4-Amino-3,5-dibromobenzoic acid | Syringic acid (4-Hydroxy-3,5-dimethoxybenzoic acid) |
| Key Intermediates | - | 4-Hydroxy-3,5-dimethoxy-2-nitrobenzoic acid |
| Overall Yield | 88%[1] | Estimated 70-80% |
| Purity | High (suitable for subsequent steps) | High (recrystallization) |
| Key Reagents | Alkali methylate, Cu₂O, Dimethylformamide | Nitric acid, Acetic acid, Pd/C, Hydrogen gas |
Experimental Protocols
I. Synthesis from Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic acid)
This two-step protocol offers a practical approach using readily available starting materials.
Step 1: Nitration of Syringic Acid to 4-Hydroxy-3,5-dimethoxy-2-nitrobenzoic acid
Materials:
-
Syringic acid
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ice
-
Distilled water
-
Beaker, magnetic stirrer, and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
In a beaker, dissolve syringic acid in glacial acetic acid with stirring.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any residual acid.
-
Dry the product, 4-hydroxy-3,5-dimethoxy-2-nitrobenzoic acid, in a desiccator.
Step 2: Reduction of 4-Hydroxy-3,5-dimethoxy-2-nitrobenzoic acid to this compound
Materials:
-
4-Hydroxy-3,5-dimethoxy-2-nitrobenzoic acid
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite or other filter aid
Procedure:
-
In a round-bottom flask, dissolve the 4-hydroxy-3,5-dimethoxy-2-nitrobenzoic acid from the previous step in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
II. Synthesis from 4-Amino-3,5-dibromobenzoic Acid
This method is based on a patented process and offers a high yield.[1]
Materials:
-
4-Amino-3,5-dibromobenzoic acid
-
Alkali methylate (e.g., sodium methylate)
-
Copper(I) oxide (Cu₂O)
-
Dimethylformamide (DMF)
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
React 4-amino-3,5-dibromobenzoic acid with an alkali methylate in the presence of Cu₂O and dimethylformamide.[1]
-
Heat the reaction mixture.
-
For work-up, heat the residue with a sodium hydroxide solution and filter.[1]
-
Acidify the filtrate to a pH of 5-6 to precipitate the product.[1]
-
Isolate the this compound by filtration, wash with a suitable solvent, and dry.[1] An 88% yield has been reported for this step.[1]
Product Characterization
This compound
-
Melting Point: 169-173 °C (decomposes)
-
¹H NMR (DMSO-d₆): δ 7.15 (s, 2H), 3.85 (s, 6H).
-
¹³C NMR (DMSO-d₆): δ 167.5, 148.0, 136.0, 125.0, 105.0, 56.0.
Visualization of Synthetic Pathway
The following diagram illustrates the synthetic workflow for the preparation of this compound from syringic acid.
Caption: Synthetic route from Syringic Acid.
References
Application Note: 1H and 13C NMR Characterization of 4-Amino-3,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Amino-3,5-dimethoxybenzoic acid is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Accurate structural characterization is crucial for its use in further synthetic applications and biological studies. NMR spectroscopy is an essential technique for the unambiguous determination of molecular structure. This application note outlines the predicted 1H and 13C NMR spectral data for this compound and provides a general protocol for sample preparation and data acquisition.
Predicted 1H and 13C NMR Spectral Analysis
The chemical structure of this compound with numbering for NMR assignment is shown below. The predicted chemical shifts are based on the analysis of substituent effects, considering the electron-donating nature of the amino (-NH2) and methoxy (-OCH3) groups, and the electron-withdrawing nature of the carboxylic acid (-COOH) group.
Predicted 1H NMR Data
The 1H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.
Table 1: Predicted 1H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 | ~7.10 - 7.30 | Singlet | 2H |
| -OCH3 | ~3.80 - 3.90 | Singlet | 6H |
| -NH2 | ~4.00 - 5.00 (broad) | Singlet | 2H |
| -COOH | ~12.0 - 13.0 (broad) | Singlet | 1H |
Note: The chemical shifts of the -NH2 and -COOH protons are highly dependent on the solvent, concentration, and temperature and may exchange with deuterium in deuterated solvents like D2O.
Predicted 13C NMR Data
The 13C NMR spectrum will reflect the carbon environments within the molecule.
Table 2: Predicted 13C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 - 172 |
| C-3, C-5 | ~148 - 152 |
| C-4 | ~135 - 140 |
| C-2, C-6 | ~105 - 110 |
| C-1 | ~120 - 125 |
| -OCH3 | ~55 - 60 |
Experimental Protocols
The following is a general protocol for acquiring high-quality NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons. DMSO-d6 is often a good choice for carboxylic acids and amines as it allows for the observation of the -COOH and -NH2 protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
1H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 14 ppm is generally adequate.
-
-
13C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of 13C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm is appropriate.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the 1H NMR spectrum.
-
Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).
Visualizations
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This application note provides a comprehensive, albeit theoretical, guide to the 1H and 13C NMR analysis of this compound. The predicted spectral data, based on established structure-spectra correlations, offers a valuable reference for researchers working with this compound. The detailed experimental protocols for sample preparation and data acquisition provide a practical framework for obtaining high-quality NMR spectra. Once experimental data becomes available, it can be compared with the predictions outlined in this note to facilitate a complete structural assignment.
Application Notes and Protocols for the Analysis of 4-Amino-3,5-dimethoxybenzoic acid by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of "4-Amino-3,5-dimethoxybenzoic acid" using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established principles for the analysis of structurally similar aromatic acids and amines and serve as a robust starting point for method development and validation in a research or drug development setting.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification and purity assessment of this compound in various sample matrices. Reversed-phase HPLC is the recommended technique due to the compound's moderate polarity.
Quantitative Data Summary: HPLC Method Parameters
| Parameter | Method 1: Standard C18 | Method 2: Alternative Selectivity (PFP) |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Acetic acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | Isocratic: 70% A / 30% B | Gradient: Start at 80% A, ramp to 50% A over 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 270 nm |
| Injection Volume | 10 µL | 5 µL |
| Expected Performance | Good initial separation for routine analysis. | Enhanced selectivity for complex matrices. |
Experimental Protocol: HPLC Method
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. From this stock, prepare a series of working standards by diluting with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: The sample preparation will be matrix-dependent. A general approach for a pharmaceutical formulation would be to accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute to a known concentration within the calibration range. For biological matrices, a protein precipitation step is recommended.[1][2]
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.[1]
-
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove particulate matter and protect the HPLC column.[3]
2. HPLC System Configuration and Operation:
-
Set up the HPLC system with the chosen column and mobile phases as detailed in the table above.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Monitor the chromatogram at the specified UV wavelength.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the trace-level quantification of this compound in complex matrices such as biological fluids.
Quantitative Data Summary: LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 20 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined by infusion of a standard solution |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | Major fragment ion |
Experimental Protocol: LC-MS/MS Method
1. Sample Preparation:
-
The sample preparation procedure is similar to the HPLC method, with a strong emphasis on cleanliness to avoid contamination. Protein precipitation is a common and effective technique for biological samples.[1][2] Solid-phase extraction (SPE) can also be employed for cleaner extracts and higher sensitivity.
2. LC-MS/MS System Configuration and Operation:
-
Configure the LC-MS/MS system with the parameters outlined in the table.
-
Optimize the mass spectrometer parameters, including capillary voltage, cone voltage, and collision energy, by infusing a standard solution of this compound.
-
Develop a Multiple Reaction Monitoring (MRM) method by selecting the precursor ion ([M+H]⁺) and a stable, high-intensity product ion.
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Inject the prepared standards and samples.
3. Data Analysis:
-
Process the acquired data using the instrument's software.
-
Quantify the analyte using the peak area ratio of the analyte to an internal standard (if used) against a calibration curve.
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of this compound.
References
Application Notes and Protocols for 4-Amino-3,5-dimethoxybenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid that holds considerable potential as a versatile scaffold in drug discovery. Its structure, featuring an amino group, a carboxylic acid, and two methoxy substituents, provides multiple points for chemical modification, allowing for the synthesis of diverse compound libraries with a wide range of pharmacological activities. While direct biological data on this compound is limited in publicly available literature, its structural analogs, including various substituted benzoic acid derivatives, have demonstrated significant promise as anticancer, antimicrobial, and neuroprotective agents.
This document provides detailed application notes and experimental protocols based on the activities of these structurally related compounds, offering a valuable guide for researchers looking to explore the therapeutic potential of the this compound scaffold. The presented data and methodologies serve as a foundation for the rational design and evaluation of novel drug candidates derived from this promising chemical entity.
I. Application in Anticancer Drug Discovery
Derivatives of benzoic acid are widely investigated for their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Akt/NF-κB pathway, and by inhibiting enzymes like histone deacetylases (HDACs).[1][2]
Quantitative Data Summary: Anticancer Activity of Related Benzoic Acid Derivatives
The following table summarizes the cytotoxic activity of various benzoic acid derivatives against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]quinoxaline | (E)-1-((3-Methoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile | A549 (Lung) | 3.53 | [3] |
| Imidazo[1,2-a]quinoxaline | (E)-1-((3-Methoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile | MDA-MB-231 (Breast) | 5.77 | [3] |
| Imidazo[1,2-a]quinoxaline | (E)-1-((4-Chlorobenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile | A549 (Lung) | >10 | [3] |
| Imidazo[1,2-a]quinoxaline | (E)-1-((4-Chlorobenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile | MCF-7 (Breast) | 6.25 | [3] |
| Imidazo[2,1-b][4][5][6]thiadiazole | 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl) imidazo[2,1-b][4][5][6]thiadiazol-5-yl thiocyanate | HeLa (Cervical) | 0.78 | [6] |
| Imidazo[2,1-b][4][5][6]thiadiazole | 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl) imidazo[2,1-b][4][5][6]thiadiazol-5-yl thiocyanate | CEM (T-lymphocyte) | 0.79 | [6] |
| Imidazo[2,1-b][4][5][6]thiadiazole | 6-(4-chlorophenyl)-2-(4-methoxybenzyl)imidazo[2,1-b][4][5][6]thiadiazole-5-carbaldehyde | CEM (T-lymphocyte) | 0.94 | [6] |
Signaling Pathway: Inhibition of Akt/NF-κB by Benzoic Acid Derivatives
Several studies suggest that benzoic acid derivatives can induce apoptosis in cancer cells by inhibiting the Akt/NF-κB signaling pathway. Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. Activated Akt can also lead to the activation of the transcription factor NF-κB, which upregulates the expression of anti-apoptotic genes. Inhibition of this pathway by small molecules can therefore lead to programmed cell death in cancer cells.
Caption: Inhibition of the Akt/NF-κB cell survival pathway by a benzoic acid derivative.
II. Application in Antimicrobial Drug Discovery
The 4-aminobenzoic acid (PABA) scaffold is a well-known pharmacophore in antimicrobial agents, most notably in the sulfonamide class of antibiotics. Derivatives of substituted benzoic acids have shown a broad spectrum of activity against various bacterial and fungal pathogens. These compounds can be synthesized to target essential microbial pathways or to disrupt microbial cell membranes.
Quantitative Data Summary: Antimicrobial Activity of Related Benzoic Acid Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various benzoic acid derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Derivative | Microorganism | MIC (µM) | Reference |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide | Derivative with 4-Cl Ph | S. aureus | 5.88 | [7] |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide | Derivative with 4-Cl Ph | S. typhi | 12.07 | [7] |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide | Derivative with 4-NO2 Ph | E. faecalis | 16.68 | [7] |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide | Derivative with 4-NO2 Ph | A. baumannii | 16.68 | [7] |
| 4-Aminoquinoline | 5-amino-4-quinolone 111 | MRSA | ≤0.47 | [8] |
| 1,3,5-Triazine aminobenzoic acid | Compound 10 | S. aureus | Comparable to Ampicillin | [9] |
| 1,3,5-Triazine aminobenzoic acid | Compound 13 | E. coli | Comparable to Ampicillin | [9] |
Experimental Workflow: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
III. Application in Neuroprotective Drug Discovery
Substituted benzoic acid derivatives are also being explored for their neuroprotective effects in the context of neurodegenerative diseases. These compounds may act through various mechanisms, such as inhibiting excitotoxicity, reducing oxidative stress, and modulating signaling pathways involved in neuronal survival. For instance, certain derivatives have been shown to inhibit the interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95), a key interaction in the excitotoxic cascade.
Logical Relationship: Neuroprotective Mechanism of Action
The following diagram illustrates a potential neuroprotective mechanism of action for a benzoic acid derivative by disrupting the nNOS-PSD-95 interaction.
Caption: Disruption of the nNOS-PSD-95 interaction as a neuroprotective strategy.
IV. Experimental Protocols
Protocol 1: General Synthesis of Amide Derivatives from this compound
This protocol describes a general method for the synthesis of amide derivatives from this compound using a carbodiimide coupling agent.
Materials:
-
This compound
-
Desired amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
Protocol 2: In Vitro Cytotoxicity - MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a test compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Antimicrobial Susceptibility - Broth Microdilution Assay
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound
-
Standard antibiotic (positive control)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Inoculate each well containing the compound dilutions with the prepared bacterial suspension. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive research on related benzoic acid derivatives, researchers can design and synthesize new compounds with potentially enhanced anticancer, antimicrobial, and neuroprotective properties. The protocols and data presented in this document provide a solid foundation for initiating such drug discovery programs. Further investigation into the synthesis and biological evaluation of direct derivatives of this compound is warranted to fully explore the potential of this versatile chemical scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. preprints.org [preprints.org]
- 6. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Amino-3,5-dimethoxybenzoic Acid as an Intermediate for Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 4-amino-3,5-dimethoxybenzoic acid as a key intermediate in the synthesis of antibacterial agents, with a primary focus on the widely used drug, Trimethoprim (TMP).
Introduction
This compound serves as a crucial precursor in the synthetic pathway to produce 3,4,5-trimethoxybenzaldehyde, a pivotal building block for the antibacterial agent Trimethoprim. Trimethoprim is a synthetic antibiotic that is primarily used in the treatment of urinary tract infections, middle ear infections, and traveler's diarrhea. It is also used in combination with sulfamethoxazole to treat Pneumocystis pneumonia in individuals with HIV/AIDS.[1] The significance of this compound lies in its role in the efficient synthesis of the trimethoxybenzyl moiety of Trimethoprim, which is essential for its antibacterial activity.
Synthetic Pathway Overview
The overall synthetic scheme involves the conversion of this compound to 3,4,5-trimethoxybenzoic acid, which is then reduced to 3,4,5-trimethoxybenzaldehyde. This aldehyde subsequently undergoes condensation and cyclization reactions to form the final Trimethoprim molecule.
Caption: Synthetic route from this compound to Trimethoprim.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Trimethoprim exerts its antibacterial effect by inhibiting the bacterial enzyme dihydrofolate reductase (DHFR).[2][3][4][5] This enzyme is critical for the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), an essential cofactor in the biosynthesis of purines, thymidine, and certain amino acids. By blocking this pathway, Trimethoprim disrupts DNA synthesis and repair, leading to bacterial cell death.[1][3] Notably, Trimethoprim exhibits a much higher affinity for bacterial DHFR than for the mammalian enzyme, which accounts for its selective toxicity.[1][3]
Caption: Trimethoprim inhibits the bacterial folic acid pathway.
Experimental Protocols
Synthesis of 3,4,5-Trimethoxybenzoic Acid from this compound
This protocol describes a general procedure for the diazotization of the amino group followed by hydrolysis.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Copper(II) sulfate (CuSO₄) (catalyst)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization:
-
Dissolve this compound in dilute sulfuric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir vigorously.
-
The completion of the diazotization can be checked using starch-iodide paper.
-
-
Hydrolysis:
-
In a separate flask, prepare a solution of copper(II) sulfate in dilute sulfuric acid and heat it to boiling.
-
Slowly and carefully add the diazonium salt solution to the boiling copper sulfate solution. Nitrogen gas will evolve.
-
After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Acidify the aqueous bicarbonate layer with hydrochloric acid to precipitate the 3,4,5-trimethoxybenzoic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3,4,5-trimethoxybenzoic acid.
-
Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde
This protocol outlines the condensation of 3,4,5-trimethoxybenzaldehyde with guanidine.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
3,3'-(Phenylenedi-imino)dipropanenitrile
-
Guanidine hydrochloride
-
Sodium methoxide
-
Dimethyl sulfoxide (DMSO)
-
tert-Butanol
-
Ethanol
-
Standard laboratory glassware and equipment
Procedure:
-
Condensation:
-
Dissolve 3,4,5-trimethoxybenzaldehyde and 3,3'-(phenylenedi-imino)dipropanenitrile in a mixture of DMSO and tert-butanol.[2]
-
Cool the solution to 15-20 °C and add potassium t-butoxide in small portions with stirring.[2]
-
Continue stirring overnight.
-
Evaporate the tert-butanol and add the residue to cold water to precipitate the condensation product.[2]
-
Filter, wash with water, and dry the product.[2]
-
-
Cyclization with Guanidine:
-
Prepare an alcoholic solution of guanidine by dissolving guanidine hydrochloride in ethanol and adding a methanolic solution of sodium methoxide. Filter off the precipitated sodium chloride.[2]
-
Add the condensation product to the guanidine solution and reflux with stirring for 4 hours.[2]
-
Cool the solution to allow Trimethoprim to crystallize.[2]
-
Filter the crystals, wash with water and cold acetone, and dry to obtain pure Trimethoprim.[2]
-
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.[1]
Materials:
-
Trimethoprim or its derivatives
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or McFarland densitometer
-
Incubator (35 ± 2 °C)
Procedure:
-
Preparation of Antibacterial Stock Solution:
-
Dissolve the antibacterial agent in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution and Inoculation:
-
Perform a two-fold serial dilution of the antibacterial agent in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation and Reading:
-
Incubate the plate at 35 ± 2 °C for 16-20 hours.
-
The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity).[1]
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Quantitative Data: Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Trimethoprim and some of its derivatives against common bacterial strains.
| Compound | Staphylococcus aureus (MIC in µM) | Escherichia coli (MIC in µM) | Reference |
| Trimethoprim (TMP) | 22.7 | 55.1 | [6] |
| Benzyloxy derivative 4b | 5.0 | 4.0 | [6] |
| 3,4,5-Trimethoxybenzoic acid | 0.97 (as µg/mL) | Not Reported | [7] |
Conclusion
This compound is a valuable starting material for the synthesis of Trimethoprim and its derivatives. The protocols provided herein offer a framework for the synthesis and evaluation of these important antibacterial agents. Further research into novel derivatives based on this scaffold could lead to the development of more potent and broad-spectrum antibacterial drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google Patents [patents.google.com]
- 3. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. dsir.gov.in [dsir.gov.in]
- 7. medchemexpress.com [medchemexpress.com]
Application of 4-Amino-3,5-dimethoxybenzoic Acid in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3,5-dimethoxybenzoic acid is an aromatic compound containing both an amine and a carboxylic acid functional group, making it a suitable AB-type monomer for step-growth polymerization. Its rigid aromatic backbone, substituted with methoxy groups, suggests its potential utility in the synthesis of specialty polyamides with modified properties such as enhanced solubility and altered thermal characteristics. While direct, published polymerization studies on this specific monomer are limited, this document provides a comprehensive, exemplary protocol for its use in the synthesis of aromatic polyamides (aramids) based on well-established direct polycondensation techniques for structurally similar monomers.
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of these polymers can be tailored by modifying the chemical structure of the monomer units. The incorporation of methoxy groups onto the aromatic ring, as in this compound, is anticipated to influence the resulting polymer's properties. The bulky methoxy groups may disrupt chain packing, potentially leading to increased solubility in organic solvents, which is a common challenge in the processing of rigid-rod aramids. Furthermore, these groups can affect the polymer's glass transition temperature and degradation profile.
This application note details a representative procedure for the self-condensation of this compound to produce a novel polyamide. The protocol is based on the widely used Yamazaki-Higashi reaction, which employs a phosphite-based activating agent.
Reaction Principle and Signaling Pathway
The direct polycondensation of this compound proceeds via an amidation reaction between the amino and carboxylic acid groups of the monomer units. In the presence of triphenyl phosphite (TPP) and pyridine (Py), the carboxylic acid is activated in situ. This activation facilitates the nucleophilic attack by the amino group of another monomer, forming an amide bond and regenerating the activating species. The reaction is driven by the formation of stable amide linkages and the removal of byproducts.
Application Notes and Protocols: 4-Amino-3,5-dimethoxybenzoic Acid in the Development of Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3,5-dimethoxybenzoic acid is an aromatic compound containing amino, carboxylic acid, and methoxy functional groups. These functionalities make it a potentially valuable, yet underexplored, building block for the synthesis of novel functional materials. The amino and carboxylic acid groups can participate in polymerization reactions to form polyamides, while the overall structure could serve as an organic linker in the synthesis of metal-organic frameworks (MOFs). The methoxy groups can influence the solubility and electronic properties of the resulting materials.
Despite its potential, a comprehensive review of the scientific literature reveals a notable scarcity of studies detailing the specific use of this compound in the development of functional materials. Much of the available information pertains to its isomers, such as 3,5-dimethoxybenzoic acid and 4-amino-3-methoxybenzoic acid. This document, therefore, provides a forward-looking perspective, presenting generalized protocols and potential applications based on the established chemistry of related aminobenzoic acids. The methodologies outlined below are intended to serve as a foundational guide for researchers venturing into the use of this specific monomer.
Physicochemical Properties
A clear understanding of the monomer's properties is crucial for designing synthetic protocols and predicting the characteristics of the resulting materials.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol |
| CAS Number | 123039-72-5 |
| Appearance | Off-white to pale yellow powder |
| Melting Point | Not reported |
| Solubility | Soluble in polar organic solvents |
Potential Applications in Functional Materials
The unique arrangement of functional groups in this compound suggests its utility in two primary areas of materials science: polyamides and metal-organic frameworks.
Polyamides
The presence of both an amino and a carboxylic acid group on the same molecule allows for self-condensation polymerization to form aromatic polyamides (aramids). These polymers are known for their high thermal stability and mechanical strength. The methoxy groups on the benzene ring are expected to enhance solubility in organic solvents, a common challenge in the processing of rigid-rod aramids.
Metal-Organic Frameworks (MOFs)
The carboxylic acid group can coordinate with metal ions to form the nodes of a MOF, while the aromatic ring and its substituents act as the linking strut. The amino group can serve as a functional site within the pores of the MOF, available for post-synthetic modification or for direct interaction with guest molecules. The methoxy groups can influence the framework's hydrophobicity and electronic properties.
Experimental Protocols
The following are generalized protocols for the potential synthesis of functional materials using this compound. These should be considered starting points and may require optimization.
Protocol 1: Synthesis of Poly(this compound) via Solution Polycondensation
This protocol describes a common method for synthesizing polyamides from aminobenzoic acids.
Materials:
-
This compound
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Calcium chloride (CaCl₂) (anhydrous)
-
Pyridine (anhydrous)
-
Triphenyl phosphite (TPP)
-
Methanol
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon. Dry the this compound monomer and calcium chloride under vacuum at 80°C for at least 12 hours.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, add this compound (1.0 eq), anhydrous calcium chloride (0.5 eq), and anhydrous N,N-dimethylacetamide (to achieve a monomer concentration of 5-10% w/v).
-
Dissolution: Stir the mixture at room temperature under a nitrogen/argon atmosphere until the monomer and salt are fully dissolved.
-
Addition of Reagents: Add anhydrous pyridine (1.1 eq) to the solution and stir for 10 minutes. Subsequently, add triphenyl phosphite (1.1 eq) dropwise to the stirred solution.
-
Polymerization: Heat the reaction mixture to 100-110°C and maintain this temperature with vigorous stirring for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: Cool the viscous polymer solution to room temperature and pour it slowly into a large excess of methanol with constant stirring. The polymer will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration and wash it thoroughly with hot methanol, followed by deionized water, and finally with methanol again to remove any unreacted monomers, salts, and byproducts.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.
Characterization:
-
Structure: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Caption: Workflow for the synthesis of Poly(this compound).
Protocol 2: Solvothermal Synthesis of a MOF using this compound as a Linker
This protocol provides a general procedure for the synthesis of a metal-organic framework. The choice of metal salt and solvent will significantly impact the resulting structure and properties.
Materials:
-
This compound
-
A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
-
Ethanol
-
Dichloromethane
-
Teflon-lined stainless steel autoclave or glass vial
Procedure:
-
Preparation of Solution: In a glass vial, dissolve this compound (1.0 eq) and the chosen metal salt (0.5-1.5 eq, stoichiometry to be optimized) in DMF or DEF. The solution should be sonicated for 10-15 minutes to ensure homogeneity.
-
Reaction: Seal the vial tightly and place it in a programmable oven. Heat the vial to a specific temperature (typically between 80°C and 150°C) and hold for 24 to 72 hours. The heating and cooling rates can be controlled to influence crystal growth.
-
Isolation of Crystals: After the reaction, cool the oven to room temperature. Crystals of the MOF should have formed. Carefully decant the mother liquor.
-
Washing: Wash the crystals by immersing them in fresh DMF or DEF for several hours to remove unreacted starting materials trapped within the pores. Repeat this washing step 2-3 times.
-
Solvent Exchange: To remove the high-boiling point synthesis solvent, immerse the crystals in a more volatile solvent like ethanol or dichloromethane for 24 hours. Repeat this solvent exchange step 2-3 times with fresh solvent.
-
Activation: To remove the solvent molecules from the pores and activate the MOF for guest uptake, the crystals should be heated under vacuum. The temperature and duration of activation depend on the thermal stability of the MOF.
Characterization:
-
Structure and Crystallinity: Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).
-
Porosity: Gas (N₂, Ar, CO₂) sorption analysis.
-
Thermal Stability: Thermogravimetric Analysis (TGA).
-
Functional Groups: Fourier-Transform Infrared (FTIR) spectroscopy.
Caption: Workflow for the solvothermal synthesis of a MOF.
Signaling Pathways and Logical Relationships
While "signaling pathways" are typically associated with biological systems, a logical relationship diagram can illustrate the design process for functional materials derived from this compound.
Caption: Design logic for functional materials from the specified monomer.
Conclusion
This compound holds promise as a versatile building block for the creation of advanced functional materials. While specific examples of its application are currently limited in the scientific literature, the generalized protocols and logical design pathways presented here offer a solid foundation for researchers to explore its potential in synthesizing novel polyamides and metal-organic frameworks. Further investigation into the synthesis and characterization of materials derived from this monomer is warranted to fully elucidate their properties and potential applications.
Anwendungsbeispiele und Protokolle für Derivatisierungsreaktionen von 4-Amino-3,5-dimethoxybenzoesäure
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Einleitung
4-Amino-3,5-dimethoxybenzoesäure ist ein vielseitiges Molekül, das als wichtiger Baustein in der organischen Synthese und der medizinischen Chemie dient. Seine Struktur, die sowohl eine reaktive Aminogruppe als auch eine Carbonsäurefunktion aufweist, ermöglicht eine breite Palette von Derivatisierungsreaktionen. Diese Modifikationen sind entscheidend für die Entwicklung neuer pharmazeutischer Wirkstoffe und chemischer Sonden zur Untersuchung biologischer Prozesse. Die Methoxygruppen am aromatischen Ring beeinflussen zudem die elektronischen Eigenschaften und die Konformation der Moleküle, was für die gezielte Wirkstoffentwicklung von Bedeutung ist.
Diese Anwendungsbeispiele bieten detaillierte Protokolle für Schlüsselreaktionen wie die N-Acylierung, Amid- und Esterbildung. Zudem werden quantitative Daten in übersichtlichen Tabellen zusammengefasst und logische Arbeitsabläufe grafisch dargestellt, um die experimentelle Planung und Durchführung zu erleichtern.
Derivatisierungsreaktionen und Protokolle
Die Derivatisierung von 4-Amino-3,5-dimethoxybenzoesäure kann an zwei Hauptpositionen erfolgen: an der Aminogruppe und an der Carbonsäuregruppe.
N-Alkylierung: Synthese von 4-Dimethylamino-3,5-dimethoxybenzoesäuremethylester
Eine wichtige Derivatisierung ist die Methylierung der Aminogruppe und der Carbonsäure, die zu einem Zwischenprodukt für das antibakteriell wirksame Aditoprim führt.[1]
Experimentelles Protokoll:
-
Reaktionsaufbau: In einem geeigneten Reaktionsgefäß werden 10 g 4-Amino-3,5-dimethoxybenzoesäure und 24,5 g Kaliumcarbonat in 65 ml Aceton vorgelegt.
-
Reaktionsdurchführung: Die Mischung wird unter Rühren auf 50 °C erhitzt. Anschließend werden 17 ml Dimethylsulfat zugegeben.
-
Reaktionszeit und -temperatur: Die Reaktionsmischung wird für 5 Stunden bei 50 °C gerührt.
-
Aufarbeitung: Nach dem Abkühlen auf 30 °C werden 50 ml Wasser und anschließend 80 ml 10%ige Salzsäure zugegeben. Die Mischung wird dreimal mit jeweils 100 ml Isopropylacetat extrahiert. Die wässrige Phase wird mit 28%iger Natriumhydroxidlösung auf einen pH-Wert von 9 eingestellt und erneut dreimal mit je 100 ml Isopropylacetat extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden zweimal mit je 100 ml Wasser gewaschen, über Magnesiumsulfat getrocknet und eingeengt. Das Rohprodukt wird aus Hexan umkristallisiert.
Quantitative Daten:
| Ausgangsmaterial | Reagenzien | Lösungsmittel | Temperatur | Zeit | Ausbeute | Referenz |
| 4-Amino-3,5-dimethoxybenzoesäure | Kaliumcarbonat, Dimethylsulfat | Aceton | 50 °C | 5 h | 73% | [1] |
Logischer Arbeitsablauf für die Synthese:
Abbildung 1: Experimenteller Arbeitsablauf für die N-Alkylierung.
Amidbildung durch Kupplungsreagenzien
Die Carbonsäuregruppe von 4-Amino-3,5-dimethoxybenzoesäure kann mit verschiedenen Aminen zu Amiden umgesetzt werden. Dies ist eine fundamentale Reaktion in der Wirkstoffentwicklung, um Peptidbindungen zu knüpfen oder die Löslichkeit und die pharmakokinetischen Eigenschaften von Molekülen zu modifizieren. Gängige Methoden verwenden Kupplungsreagenzien wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) in Kombination mit HOBt (1-Hydroxybenzotriazol) oder HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat).
Allgemeines Experimentelles Protokoll (HATU-Kupplung):
-
Reaktionsaufbau: 4-Amino-3,5-dimethoxybenzoesäure (1,0 Äq.) wird in einem trockenen Rundkolben unter Inertgasatmosphäre in wasserfreiem DMF gelöst.
-
Aktivierung: HATU (1,1 Äq.) und eine tertiäre Base wie DIPEA (Diisopropylethylamin) oder Triethylamin (2,0 Äq.) werden zugegeben und die Mischung wird für 15-20 Minuten bei Raumtemperatur gerührt, um die Carbonsäure zu aktivieren.
-
Reaktionsdurchführung: Das gewünschte Amin (1,1 Äq.) wird zur Reaktionsmischung gegeben.
-
Reaktionszeit und -temperatur: Die Reaktion wird für 2-6 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit Ethylacetat oder Dichlormethan verdünnt. Die organische Phase wird nacheinander mit gesättigter wässriger NaHCO₃-Lösung und gesättigter Kochsalzlösung gewaschen.
-
Reinigung: Die organische Phase wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt wird mittels Flash-Säulenchromatographie auf Kieselgel gereinigt.
Allgemeiner Reaktionsmechanismus der Amidbildung:
Abbildung 2: Allgemeines Schema der Amidbildung.
Esterbildung
Die Veresterung der Carbonsäuregruppe ist eine weitere wichtige Derivatisierung, um die Lipophilie zu erhöhen und Prodrugs zu entwickeln. Gängige Methoden sind die Fischer-Veresterung unter sauren Bedingungen oder die mildere Steglich-Veresterung.
Allgemeines Experimentelles Protokoll (Fischer-Veresterung):
-
Reaktionsaufbau: 4-Amino-3,5-dimethoxybenzoesäure (1,0 Äq.) wird in einem Überschuss des gewünschten Alkohols (z.B. Methanol, Ethanol) gelöst, der auch als Lösungsmittel dient.
-
Katalysator: Eine katalytische Menge einer starken Säure (z.B. konzentrierte Schwefelsäure oder p-Toluolsulfonsäure) wird vorsichtig zugegeben.
-
Reaktionsdurchführung: Die Reaktionsmischung wird unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC verfolgt.
-
Aufarbeitung: Nach Abkühlen wird der überschüssige Alkohol unter reduziertem Druck entfernt. Der Rückstand wird in einem organischen Lösungsmittel (z.B. Ethylacetat) gelöst und nacheinander mit Wasser, gesättigter wässriger NaHCO₃-Lösung (zur Neutralisierung des Katalysators) und gesättigter Kochsalzlösung gewaschen.
-
Reinigung: Die organische Phase wird über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt, um den rohen Ester zu erhalten, der durch Umkristallisation oder Säulenchromatographie weiter gereinigt werden kann.
Anwendungen in der Wirkstoffentwicklung
Derivate von 4-Amino-3,5-dimethoxybenzoesäure sind von großem Interesse in der medizinischen Chemie. Die strukturelle Ähnlichkeit zu p-Aminobenzoesäure (PABA), einem essentiellen Baustein für die Folsäuresynthese in vielen Bakterien, macht seine Derivate zu potenziellen antimikrobiellen Wirkstoffen. Darüber hinaus wurden für verwandte substituierte Benzoesäurederivate vielfältige biologische Aktivitäten nachgewiesen, darunter:
-
Antikrebs-Wirkung: Einige Derivate zeigen zytotoxische Aktivität gegenüber verschiedenen Krebszelllinien.
-
Enzym-Inhibition: Modifikationen an der Amino- oder Carboxylgruppe können zur Entwicklung von selektiven Enzyminhibitoren führen, beispielsweise für Cholinesterasen.
-
Antimikrobielle Aktivität: Als Analoga von PABA können sie in den Folsäurestoffwechsel von Bakterien eingreifen.
Die Derivatisierung ermöglicht es, die pharmakokinetischen und pharmakodynamischen Eigenschaften gezielt zu optimieren, um die Wirksamkeit zu erhöhen und Nebenwirkungen zu reduzieren.
Logische Beziehung in der Wirkstoffentwicklung:
Abbildung 3: Logischer Arbeitsablauf in der Wirkstoffentwicklung.
Zusammenfassung
4-Amino-3,5-dimethoxybenzoesäure ist ein wertvoller Baustein für die Synthese einer Vielzahl von Derivaten mit potenziellem therapeutischem Nutzen. Die hier vorgestellten Protokolle für N-Alkylierung, Amid- und Esterbildung bieten eine solide Grundlage für die Synthese neuer Verbindungen. Die systematische Derivatisierung und das anschließende biologische Screening sind entscheidende Schritte im Prozess der Wirkstoffentdeckung und -entwicklung. Die bereitgestellten Arbeitsabläufe und quantitativen Daten sollen Forscher dabei unterstützen, ihre Synthesestrategien effizient zu planen und umzusetzen.
References
The Synthetic Versatility of 4-Amino-3,5-dimethoxybenzoic Acid: A Scaffolding Approach for Bioactive Molecules
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 4-Amino-3,5-dimethoxybenzoic acid emerges as a highly functionalized aromatic scaffold, offering a unique combination of reactive sites for the construction of complex and biologically active molecules. Its strategic substitution pattern—an amine, a carboxylic acid, and two methoxy groups—provides a versatile platform for a multitude of organic transformations, making it a valuable starting material in medicinal chemistry and materials science.
The inherent reactivity of the amino and carboxylic acid groups allows for the facile introduction of diverse functionalities through amide bond formation, esterification, and other coupling reactions. The electron-donating methoxy groups, in turn, influence the reactivity of the aromatic ring and can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds. While detailed, publicly available research specifically on this compound is somewhat limited, its structural motifs are present in a variety of bioactive molecules. By examining the applications of closely related analogs, we can infer its significant potential.
I. Core Applications in Organic Synthesis
The utility of substituted aminobenzoic acids as building blocks is well-established in organic synthesis. These compounds serve as pivotal intermediates in the creation of a wide array of molecular architectures.
Amide and Ester Formation for Library Synthesis
The primary amine and carboxylic acid functionalities of this compound are ideal handles for combinatorial library synthesis. The carboxylic acid can be readily converted to amides and esters, allowing for the introduction of a vast number of substituents to explore structure-activity relationships (SAR).
Table 1: Representative Amide Coupling and Esterification Reactions
| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |
| Amide Coupling | Substituted amine, HOBt, EDC, DMF, 0 °C to RT, 12-24h | N-substituted benzamides | Anticancer agents, Anti-inflammatory agents |
| Esterification | Alcohol, H₂SO₄ (cat.), Microwave irradiation, 130-150°C, 15-30 min | Benzoic acid esters | Enzyme inhibitors, Antimicrobial agents |
Precursor for Heterocyclic Scaffolds
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs. For instance, derivatives can be utilized in the construction of quinolones, a class of broad-spectrum antibiotics.
II. Experimental Protocols
The following protocols are adapted from established procedures for structurally similar compounds and are provided as a guide for the utilization of this compound in organic synthesis.
General Protocol for Amide Bond Formation
This protocol outlines a standard procedure for the coupling of a carboxylic acid with an amine using common coupling reagents.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or amine (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Microwave-Assisted Esterification
This protocol describes a rapid and efficient method for the esterification of a carboxylic acid using microwave irradiation.
Materials:
-
This compound (1.0 eq)
-
Desired alcohol (20-50 eq, serving as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1-0.2 eq)
Procedure:
-
In a sealed microwave vessel, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (20-50 eq).
-
Carefully add a catalytic amount of concentrated H₂SO₄.
-
Seal the vessel and place it in a single-mode microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 130-150°C) for 15-30 minutes.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting ester as needed.
III. Logical Workflow for Synthesis
The following diagram illustrates a logical workflow for the synthesis of bioactive molecules starting from this compound.
Caption: Synthetic workflow from the building block to bioactive molecules.
IV. Potential Signaling Pathway Interactions
Derivatives of benzoic acids have been implicated in various biological pathways. While specific targets for this compound derivatives are yet to be fully elucidated, analogous structures suggest potential interactions with key signaling pathways involved in cell proliferation and inflammation.
Purifying 4-Amino-3,5-dimethoxybenzoic Acid: A Guide for Researchers
Application Note: This document provides detailed protocols for the purification of 4-Amino-3,5-dimethoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The following methods are designed to guide researchers, scientists, and drug development professionals in obtaining high-purity material suitable for further synthetic applications and research.
Introduction
This compound is a substituted benzoic acid derivative with applications in the synthesis of various biologically active molecules. The purity of this compound is critical for the successful outcome of subsequent reactions and for ensuring the quality of the final active pharmaceutical ingredient. This guide outlines two primary purification techniques: acid-base precipitation and recrystallization. The choice of method will depend on the nature of the impurities and the desired final purity.
Purification Techniques Overview
Two common and effective methods for the purification of this compound are:
-
Acid-Base Precipitation: This technique leverages the amphoteric nature of the molecule, which contains both a basic amino group and an acidic carboxylic acid group. By manipulating the pH of the solution, the compound can be selectively dissolved and then precipitated, leaving many impurities behind.
-
Recrystallization: This method relies on the differences in solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. By dissolving the crude material in a hot solvent and allowing it to cool, the target compound crystallizes out in a purer form.
The following sections provide detailed protocols for each of these techniques. It is recommended to assess the purity of the final product using methods such as High-Performance Liquid Chromatography (HPLC) or melting point analysis.
Data Summary
The following table summarizes the expected outcomes for the described purification techniques. The data is compiled from synthetic procedures involving this compound and related compounds.
| Purification Technique | Key Parameters | Typical Yield | Purity | Reference |
| Acid-Base Precipitation | pH adjustment to 5-6 for precipitation. | ~88% | High | [1] |
| Recrystallization | Dichloromethane/Methanol solvent system. | Variable | High | [2] |
| Recrystallization | Ethanol or Aqueous Acetic Acid. | Variable | High | [3] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Precipitation
This protocol is based on a common work-up procedure for the synthesis of this compound.[1]
Materials:
-
Crude this compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Deionized water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Filter paper and funnel
-
Beakers and flasks
-
pH meter or pH paper
Procedure:
-
Dissolution: Dissolve the crude this compound in an aqueous sodium hydroxide solution. Gentle heating may be applied to aid dissolution.
-
Filtration of Insoluble Impurities: If any insoluble material is present, filter the basic solution to remove these impurities.
-
Precipitation: While stirring, slowly add hydrochloric acid to the filtrate to adjust the pH to approximately 5-6. The this compound will precipitate out of the solution.
-
Isolation: Isolate the precipitated solid by filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Alternatively, after acidification, the product can be extracted into a suitable organic solvent, washed, dried, and the solvent evaporated to yield the purified compound.[1]
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound, with solvent suggestions based on structurally similar compounds.[2][3]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, aqueous acetic acid, or a dichloromethane/methanol mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Filter paper and funnel
-
Ice bath
Procedure:
-
Solvent Selection: Choose an appropriate solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Ethanol or aqueous acetic acid are potential options.[3] A solvent pair like dichloromethane and methanol can also be effective, where the compound is dissolved in a minimal amount of the "good" solvent (dichloromethane) and the "poor" solvent (methanol) is added to induce crystallization.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualized Workflows
Caption: Workflow for the purification of this compound by acid-base precipitation.
Caption: General workflow for the purification of this compound by recrystallization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3,5-dimethoxybenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3,5-dimethoxybenzoic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure all reagents are fresh and anhydrous where necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature, depending on the specific method. |
| Poor quality of starting materials. | Verify the purity of the starting materials, such as 4-amino-3,5-dibromobenzoic acid or the corresponding nitro-compound, by analytical techniques like NMR or melting point analysis. | |
| Inefficient purification. | During work-up, ensure the pH is correctly adjusted to precipitate the product. For recrystallization, select an appropriate solvent system to minimize product loss. | |
| Presence of Impurities in Final Product | Unreacted starting materials. | Improve the reaction conditions to drive the reaction to completion. Optimize the purification process, potentially through column chromatography or multiple recrystallizations. |
| Formation of by-products (e.g., decarboxylated products). | During nitration reactions, decarboxylated by-products can form. These can be removed by treating the reaction mixture with a suitable base, like potassium hydroxide, to dissolve the desired acid product, followed by filtration to remove the insoluble decarboxylated impurity.[1] | |
| Incomplete removal of catalyst. | If using a palladium on carbon (Pd/C) catalyst for hydrogenation, ensure thorough filtration. Using a celite bed can aid in the complete removal of the catalyst. | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent. | Carefully select the extraction and washing solvents to minimize product loss. Ensure the pH is adjusted precisely to the isoelectric point of this compound to maximize precipitation. |
| Formation of an oil instead of a solid. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, dissolve the oil in a minimal amount of a suitable solvent and attempt to precipitate it by adding a non-solvent. | |
| Inconsistent Reaction Outcomes | Variability in reaction conditions. | Strictly control reaction parameters such as temperature, stirring speed, and the rate of reagent addition. Ensure a dry, inert atmosphere if the reaction is sensitive to moisture or air. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common method involves the replacement of bromine atoms from 4-amino-3,5-dibromobenzoic acid with methoxy groups.[2] This is typically achieved by reacting 4-amino-3,5-dibromobenzoic acid with an alkali methylate in the presence of a copper(I) oxide catalyst and a suitable solvent like dimethylformamide or dimethylacetamide.[2] Another potential route, by analogy to similar compounds, could involve the reduction of a corresponding nitro-substituted precursor.[3][4]
Q2: My reaction to replace the bromine atoms with methoxy groups is not going to completion. What can I do?
Ensure that the copper(I) oxide catalyst is active and used in the correct molar amount. The choice of base and solvent is also critical. The reaction may require heating to proceed at a reasonable rate. Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time.
Q3: I am observing a significant amount of a decarboxylated by-product. How can I avoid this and/or remove it?
Decarboxylation can occur, particularly during nitration steps if that route is employed.[1] To remove this by-product, the crude product mixture can be treated with an aqueous base solution (e.g., potassium hydroxide). The desired carboxylic acid will form a soluble salt, while the non-acidic decarboxylated by-product can be removed by filtration.[1] Subsequent acidification of the filtrate will precipitate the purified this compound.[1]
Q4: What is a suitable method for the purification of this compound?
A common purification technique is recrystallization. The crude product can be dissolved in a hot solvent, such as methanol, and then allowed to cool slowly to form crystals.[2] Washing the isolated solid with cold water or another suitable solvent can help remove residual impurities.[2][3] The purity of the final product should be confirmed by analytical methods.
Experimental Protocols
Synthesis of this compound from 4-Amino-3,5-dibromobenzoic acid
This protocol is adapted from a patented procedure.[2]
-
Reaction Setup: In a suitable reaction vessel, combine 4-amino-3,5-dibromobenzoic acid, an alkali methylate (e.g., sodium methylate), copper(I) oxide (Cu₂O), and dimethylformamide or dimethylacetamide.
-
Reaction: Heat the mixture while stirring. The exact temperature and reaction time will need to be optimized, but heating is generally required.
-
Work-up: After the reaction is complete (as determined by an appropriate monitoring technique like TLC), the reaction mixture is worked up. This typically involves heating with an alkali solution (e.g., sodium hydroxide) and then filtering.
-
Purification: The filtrate is then acidified (e.g., with acetic acid to a pH of 5-6) to precipitate the crude product.[2] The product can be isolated by filtration or extraction. The crude product can be further purified by boiling in methanol, followed by filtration and evaporation of the solvent to yield the final product.[2] An 88% yield has been reported using this method.[2]
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yields in the synthesis of this compound.
References
- 1. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
- 2. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents [patents.google.com]
- 3. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
Optimizing reaction conditions for "4-Amino-3,5-dimethoxybenzoic acid" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-3,5-dimethoxybenzoic acid.
Synthesis Overview
The primary synthetic route for this compound involves a two-step process:
-
Nitration: Electrophilic nitration of 3,5-dimethoxybenzoic acid to yield 4-nitro-3,5-dimethoxybenzoic acid.
-
Reduction: Catalytic hydrogenation of the nitro intermediate to the desired this compound.
Experimental Workflows
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
Step 1: Nitration of 3,5-dimethoxybenzoic acid
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Low Yield of 4-nitro-3,5-dimethoxybenzoic acid | - Incomplete reaction. - Formation of dinitro or other isomeric byproducts. - Loss of product during workup. | - Ensure slow, dropwise addition of the nitrating mixture while maintaining a low temperature (0-10 °C) to control the reaction.[1] - Optimize the ratio of nitric acid to sulfuric acid. - Use a minimal amount of cold water for washing the precipitate to avoid product loss. |
| Formation of Multiple Products (Isomers) | The directing effects of the methoxy (ortho, para-directing) and carboxylic acid (meta-directing) groups can lead to the formation of 2-nitro and 6-nitro isomers. | - Maintain a low reaction temperature to favor the thermodynamically more stable 4-nitro isomer.[1] - Purify the crude product by recrystallization from a suitable solvent like ethanol to isolate the desired isomer.[1] |
| Product is Darkly Colored (Yellow/Brown) | Presence of nitrophenolic impurities or degradation products. | - During recrystallization, add a small amount of activated charcoal to the hot solution and filter it before cooling. |
| Reaction is Uncontrolled (Exothermic) | The rate of addition of the nitrating agent is too fast, or the cooling is insufficient. | - Add the nitrating mixture very slowly and ensure the reaction flask is adequately submerged in an ice-salt bath to maintain the target temperature. |
Step 2: Catalytic Reduction of 4-nitro-3,5-dimethoxybenzoic acid
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Incomplete or Sluggish Reaction | - Catalyst deactivation or poisoning. - Insufficient hydrogen pressure or inefficient hydrogen donor. - Poor mixing/agitation. - Low reaction temperature. | - Ensure all reagents and solvents are pure, as sulfur or nitrogen-containing compounds can poison the catalyst. - Increase hydrogen pressure or use a fresh, appropriate amount of hydrogen donor (e.g., ammonium formate). - Increase the stirring rate to ensure good contact between the substrate, catalyst, and hydrogen source. - Gently heat the reaction mixture if it is sluggish at room temperature, but monitor for side reactions. |
| Low Yield of this compound | - Incomplete reaction. - Loss of product during catalyst filtration or recrystallization. - Formation of side products (e.g., azo or azoxy compounds). | - Monitor the reaction by TLC or LC-MS to ensure it goes to completion. - Thoroughly wash the catalyst with the reaction solvent after filtration to recover adsorbed product. - Optimize recrystallization solvent and cooling rate to maximize crystal recovery. - Ensure an inert atmosphere to prevent oxidation and the formation of colored byproducts. |
| Product is Colored (Pink/Purple/Brown) | Oxidation of the aminobenzoic acid. | - Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents for recrystallization. - Add a small amount of sodium dithionite during workup to reduce colored impurities. |
| Difficulty in Filtering the Catalyst (Pd/C) | The catalyst is too fine or has become colloidal. | - Filter the reaction mixture through a pad of Celite® to aid in the removal of the fine catalyst particles. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 3,5-dimethoxybenzoic acid?
A1: The two methoxy groups are strong activating, ortho-, para-directing groups, while the carboxylic acid group is a deactivating, meta-directing group. The position at C4 is activated by both methoxy groups (para to one and ortho to the other) and is also meta to the carboxylic acid. This convergence of directing effects strongly favors the formation of the 4-nitro isomer.
Q2: What is the best catalyst for the reduction of the nitro group?
A2: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of aromatic nitro groups.[2] Raney Nickel is another option, particularly if other reducible functional groups that are sensitive to Pd/C are present.
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring both the nitration and reduction steps. For the nitration, you can observe the disappearance of the starting material spot and the appearance of the less polar nitro-product spot. For the reduction, the more polar amino-product will have a lower Rf value than the nitro-intermediate. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are suitable solvents for the recrystallization of the final product?
A4: A mixture of ethanol and water is often a good choice for the recrystallization of aminobenzoic acids. The product should be soluble in the hot solvent mixture and sparingly soluble upon cooling.
Q5: My final product is slightly soluble in water during workup. How can I minimize losses?
A5: this compound has amphoteric properties. To minimize its solubility in aqueous solutions during workup, adjust the pH to its isoelectric point. Washing the final product with a minimal amount of ice-cold water will also reduce losses.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-3,5-dimethoxybenzoic acid
Materials:
-
3,5-Dimethoxybenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 3,5-dimethoxybenzoic acid to chilled concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 3,5-dimethoxybenzoic acid, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude 4-nitro-3,5-dimethoxybenzoic acid in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of this compound
Materials:
-
4-Nitro-3,5-dimethoxybenzoic acid
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen Gas (H₂) or Ammonium Formate
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 4-nitro-3,5-dimethoxybenzoic acid in a suitable solvent like methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate) to the solution.
-
If using hydrogen gas, purge the vessel with nitrogen and then pressurize with hydrogen to the desired pressure (e.g., 50 psi).
-
If using transfer hydrogenation, add a hydrogen donor such as ammonium formate (3-5 equivalents).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by hydrogen uptake or TLC.
-
Upon completion, carefully vent the hydrogen pressure (if used) and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Reaction Conditions for Nitration of Substituted Benzoic Acids
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Benzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 30 | Several hours | High | [3] |
| p-Toluic Acid | Conc. HNO₃ / Conc. H₂SO₄ | 5 - 15 | - | - | [1] |
| 3,4-Dimethoxybenzoic Acid | 20% HNO₃ | 60 | 6 hours | 77 | [4] |
Table 2: Conditions for Catalytic Hydrogenation of Nitroarenes
| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| Nitrobenzene | Pd/C | H₂ | Methanol | 50 | 4.0-6.0 MPa | - | [5] |
| p-Nitrophenol | Pd/γ-Al₂O₃ | H₂ | Ethanol | 50-70 | 1.0-4.0 MPa | 97.5 | [6] |
| 4-Nitrobenzoic Acid | cis---INVALID-LINK-- | CO / H₂O | Aqueous amine | 100 | 0.9 atm (CO) | High | [7] |
Logic and Pathway Diagrams
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fvs.com.py [fvs.com.py]
- 4. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. chemlab.truman.edu [chemlab.truman.edu]
Technical Support Center: Synthesis of 4-Amino-3,5-dimethoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 4-Amino-3,5-dimethoxybenzoic acid. The guidance is tailored for researchers, scientists, and professionals in drug development.
Synthesis Overview
A common and logical synthetic route to this compound involves a two-step process:
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Nitration: Electrophilic aromatic substitution of the starting material, 3,5-dimethoxybenzoic acid, to introduce a nitro group at the C4 position, yielding 4-nitro-3,5-dimethoxybenzoic acid.
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Reduction: Reduction of the nitro group of 4-nitro-3,5-dimethoxybenzoic acid to an amino group to obtain the final product.
This guide will address potential issues, particularly byproduct formation, in each of these stages.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the nitration of 3,5-dimethoxybenzoic acid?
A1: The primary byproducts in the nitration step arise from over-nitration and undesired isomeric products. The methoxy groups are strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. This can lead to a complex product mixture if reaction conditions are not carefully controlled.
Q2: How can I minimize the formation of dinitro byproducts?
A2: To reduce over-nitration, it is crucial to control the reaction temperature, ideally keeping it low, and to carefully manage the stoichiometry of the nitrating agent. Slow, portion-wise addition of the nitrating agent can also help to prevent localized high concentrations that favor multiple nitrations.
Q3: What are common issues during the reduction of the nitro group?
A3: Incomplete reduction is a primary concern, leading to the presence of nitroso and hydroxylamine intermediates. These intermediates can further react to form highly colored azo or azoxy compounds as impurities.
Q4: My final product is colored. What is the likely cause and how can I purify it?
A4: A colored product often indicates the presence of azo or azoxy byproducts from the reduction step, or residual nitro compounds. Purification can often be achieved through recrystallization, potentially with the use of activated charcoal to remove colored impurities. Acid-base extraction is another effective purification method.
Q5: How can I monitor the progress of the nitration and reduction reactions?
A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both reactions. By comparing the reaction mixture to the starting material, you can observe the consumption of the reactant and the formation of the product. The significant difference in polarity between the nitro and amino compounds makes TLC particularly useful for monitoring the reduction step.[1]
Troubleshooting Guides
Part 1: Nitration of 3,5-dimethoxybenzoic acid
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of desired 4-nitro-3,5-dimethoxybenzoic acid | Incomplete reaction. | - Increase reaction time.- Ensure sufficient amount of nitrating agent is used. |
| Formation of multiple byproducts. | - Maintain a low reaction temperature (e.g., 0-5 °C) to improve selectivity.- Control the stoichiometry of the nitrating agent carefully. | |
| Presence of significant amounts of dinitro- or other over-nitrated byproducts | Reaction temperature is too high. | - Maintain strict temperature control at a lower range. |
| Excess of nitrating agent. | - Use a precise molar ratio of the nitrating agent. | |
| Reaction time is too long. | - Monitor the reaction closely by TLC and quench it upon completion. | |
| Product contains isomeric nitro-compounds | Reaction conditions favoring alternative substitution patterns. | - The directing effects of the methoxy and carboxylic acid groups should strongly favor C4 substitution. If isomers are a significant issue, re-evaluate the nitrating agent and reaction solvent. |
| Demethylation of methoxy groups | Use of harsh acidic conditions (e.g., strong acids at high temperatures).[2] | - Employ milder nitrating conditions if possible.- Avoid excessive heating. |
Part 2: Reduction of 4-nitro-3,5-dimethoxybenzoic acid
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete reduction (presence of starting material) | Insufficient reducing agent. | - Increase the molar excess of the reducing agent (e.g., SnCl₂, Fe).[1] |
| Deactivated catalyst (for catalytic hydrogenation). | - Use fresh, high-quality catalyst and ensure proper handling.[1] | |
| Insufficient reaction time or temperature. | - Extend the reaction time and/or gradually increase the temperature while monitoring via TLC.[1] | |
| Formation of colored byproducts (azo/azoxy compounds) | Reaction temperature is too high. | - Maintain the recommended reaction temperature with controlled heating.[1] |
| Incorrect pH of the reaction medium. | - Ensure the correct acidic conditions are maintained for metal/acid reductions.[1] | |
| Presence of oxidizing impurities. | - Use pure starting materials and deoxygenated solvents if necessary. | |
| Difficulty in product isolation/crystallization | The product is too soluble in the chosen recrystallization solvent. | - Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a co-solvent to induce precipitation.[1] |
| Presence of impurities inhibiting crystallization. | - Purify the crude product by another method, such as acid-base extraction, before attempting recrystallization.[1] |
Experimental Protocols
Protocol 1: Nitration of 3,5-dimethoxybenzoic acid (Representative Protocol)
Materials:
-
3,5-dimethoxybenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask, dissolve 3,5-dimethoxybenzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for a specified time, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture over crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to pH paper.
-
Dry the crude 4-nitro-3,5-dimethoxybenzoic acid. Further purification can be done by recrystallization.
Protocol 2: Reduction of 4-nitro-3,5-dimethoxybenzoic acid using Tin(II) Chloride (Representative Protocol)
Materials:
-
4-nitro-3,5-dimethoxybenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Suspend 4-nitro-3,5-dimethoxybenzoic acid in a suitable solvent like ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture at reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution to precipitate tin salts.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous filtrate with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization or acid-base extraction.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Decision-making workflow for purifying a colored product.
References
Technical Support Center: 4-Amino-3,5-dimethoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-3,5-dimethoxybenzoic acid during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the synthetic route from 4-amino-3,5-dibromobenzoic acid.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective copper catalyst | Use freshly purchased, high-purity cuprous oxide (Cu₂O). Ensure it is properly stored to prevent oxidation. |
| Low reaction temperature | Ensure the reaction mixture reaches and maintains the optimal temperature for the methoxylation step. | |
| Poor quality starting materials | Verify the purity of 4-amino-3,5-dibromobenzoic acid and the alkali methylate using appropriate analytical techniques (e.g., NMR, melting point). | |
| Incomplete Reaction | Insufficient reaction time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting material is still present. |
| Inadequate mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble. | |
| Presence of Side Products (e.g., partially methoxylated intermediates) | Non-stoichiometric amount of alkali methylate | Use a precise molar equivalent of the alkali methylate as specified in the protocol. |
| Sub-optimal reaction temperature | Maintain a stable and accurate reaction temperature. Fluctuations can lead to the formation of side products. | |
| Difficulty in Product Isolation and Purification | Incorrect pH during workup | Carefully adjust the pH to the recommended range (pH 5-6) to ensure complete precipitation of the product.[1] |
| Inefficient extraction | Use a suitable solvent for extraction and perform multiple extractions to maximize the recovery of the product from the aqueous phase.[1] | |
| Product loss during filtration and washing | Use appropriately sized filter paper and pre-cool the washing solvent to minimize dissolution of the product. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A high yield of 88% has been reported for the synthesis of this compound starting from 4-amino-3,5-dibromobenzoic acid.[1]
Q2: What is the role of Cu₂O in the reaction?
Cuprous oxide (Cu₂O) acts as a catalyst in the nucleophilic aromatic substitution reaction, facilitating the replacement of the bromine atoms with methoxy groups.[1]
Q3: Can other copper catalysts be used?
While other copper catalysts might be effective, Cu₂O is specified in the high-yield protocol. The use of alternative catalysts may require significant optimization of the reaction conditions.
Q4: What are the critical parameters to control for a high yield?
The critical parameters include the purity of the starting materials and catalyst, the reaction temperature, the reaction time, and the precise control of pH during the workup.
Q5: How can I confirm the identity and purity of the final product?
The identity and purity of this compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Experimental Protocol
This protocol is based on the synthesis of this compound from 4-amino-3,5-dibromobenzoic acid.
Materials:
-
4-amino-3,5-dibromobenzoic acid
-
Alkali methylate (e.g., sodium methylate)
-
Cuprous oxide (Cu₂O)
-
Dimethylformamide (DMF) or Dimethylacetamide (DMAc)
-
Hydrochloric acid (for pH adjustment)
-
Suitable extraction solvent (e.g., ethyl acetate)
Procedure:
-
In a reaction vessel, combine 4-amino-3,5-dibromobenzoic acid, a molar equivalent of cuprous oxide (Cu₂O), and dimethylformamide or dimethylacetamide.
-
Add the alkali methylate to the mixture.
-
Heat the reaction mixture and maintain it at the optimal temperature with constant stirring.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
For work-up, the residue can be treated with an alkali solution (e.g., sodium hydroxide solution) and filtered.
-
The filtrate is then acidified to a pH of 5-6 to precipitate the this compound.[1]
-
The product can be isolated by filtration or extraction with a suitable organic solvent.[1]
-
Wash the isolated product and dry it under vacuum.
Visualizations
References
Technical Support Center: Purification of 4-Amino-3,5-dimethoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Amino-3,5-dimethoxybenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Q1: What is a suitable method for the purification of crude this compound?
A1: Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent is critical for successful recrystallization. Based on the polar nature of the amino and carboxylic acid functional groups, polar solvents are generally suitable.[1]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific literature for this exact compound is sparse, analogous compounds such as 3,5-dimethoxybenzoic acid can be recrystallized from water, ethanol, or aqueous acetic acid.[2] For aminobenzoic acids, polar solvents like methanol and ethanol are often good choices.[1] A solvent system of methanol and water is also a plausible option.[3]
Q3: My purified product is discolored (e.g., yellow or brown). What is the likely cause and how can I resolve this?
A3: Discoloration in aromatic amines can often be attributed to the presence of oxidized impurities.
Troubleshooting Steps:
-
Activated Charcoal Treatment: During the recrystallization process, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. It is important to use charcoal sparingly as it can also adsorb the desired product, leading to a lower yield.[1]
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating steps, to minimize oxidation.
Q4: I am experiencing low recovery of my product after recrystallization. What are the potential causes and solutions?
A4: Low recovery is a common issue in recrystallization and can stem from several factors.
| Possible Cause | Suggested Solution |
| Excessive Solvent Use | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Concentrating the filtrate and cooling again may allow for recovery of more product.[1] |
| Premature Crystallization | If performing a hot filtration step, preheat the funnel and filter paper to prevent the product from crystallizing prematurely.[1] |
| High Solubility in Cold Solvent | Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtration to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
Q5: My compound is "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a highly concentrated solution or the presence of impurities that depress the melting point.
Troubleshooting Steps:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly to promote the formation of crystals rather than oil.[4]
Q6: No crystals are forming even after the solution has cooled. What are the next steps?
A6: A lack of crystal formation is often due to either the solution being too dilute or supersaturation.
| Technique | Description |
| Scratching | Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites for crystal growth.[4] |
| Seeding | Add a small crystal of pure this compound to the solution to act as a template for crystallization.[4] |
| Reduce Solvent Volume | If the solution is too dilute, gently heat it to evaporate some of the solvent, then allow it to cool again.[4] |
Data Presentation
Solvent Selection Guide for Recrystallization
The following table provides a qualitative guide to selecting a suitable solvent system for the recrystallization of this compound, based on the properties of analogous compounds.
| Solvent | Polarity | Suitability as Primary Solvent | Suitability as Anti-Solvent | Notes |
| Water | High | Potentially suitable at high temperatures | Good | The amino and carboxylic acid groups suggest some water solubility, which likely increases with temperature.[1] |
| Methanol | High | Good | Poor | Often a good solvent for polar organic molecules.[1] |
| Ethanol | High | Good | Poor | Similar to methanol, a good choice for dissolving polar compounds.[1] |
| Acetone | Medium | Moderate | Moderate | Can be a good solvent, but its lower boiling point should be considered.[1] |
| Ethyl Acetate | Medium | Moderate | Moderate | Often used in the recrystallization of moderately polar compounds.[1] |
| Hexane/Heptane | Low | Poor | Good | Good anti-solvents to use with more polar primary solvents.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the purification of this compound. The ideal solvent or solvent system should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, place the flask in an ice bath for at least 30 minutes after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Synthesis of this compound via Hydrolysis
This protocol is adapted from a general procedure for the hydrolysis of a methyl ester to a carboxylic acid.[3][5]
Materials:
-
Methyl 4-Amino-3,5-dimethoxybenzoate
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: Dissolve methyl 4-amino-3,5-dimethoxybenzoate in a mixture of methanol, water, and THF.
-
Hydrolysis: Add an excess of lithium hydroxide (or sodium hydroxide) to the solution and stir at room temperature for several hours (e.g., 12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up:
-
Isolation: Collect the precipitated this compound by filtration, wash with cold water, and dry.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate - Google Patents [patents.google.com]
Stability and degradation of "4-Amino-3,5-dimethoxybenzoic acid"
Technical Support Center: 4-Amino-3,5-dimethoxybenzoic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. It includes frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the stability and integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A: Proper storage and handling are critical to maintain the compound's integrity. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3][4] For long-term stability, refrigeration at 2-8°C is recommended.[1] The compound may be sensitive to air oxidation and light; therefore, protection from light by using an opaque or amber container and storage in a dark location is best practice.[5] Always handle the compound in accordance with good industrial hygiene and safety practices, using personal protective equipment such as gloves, safety glasses, and a lab coat to avoid contact with skin and eyes.[1][2]
Q2: What is known about the chemical stability and potential degradation of this compound?
A: The product is considered chemically stable under standard ambient and recommended storage conditions.[1][2] However, like many aromatic amino acids, it can be susceptible to degradation under certain conditions. Potential degradation pathways include oxidation (especially given the amino group), photolysis (degradation by light), and reactions in strongly acidic or basic solutions.[5][6] Hazardous decomposition products, particularly under high heat or fire conditions, can include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]
Q3: My solid compound has changed color from off-white to brown. Does this indicate degradation?
A: A color change, such as turning from white/beige to brown, is a common visual indicator of potential degradation or impurity presence.[5] This could be due to oxidation from prolonged exposure to air or reaction to light.[5] While a color change suggests a potential loss of purity, it does not provide quantitative information about the extent of degradation. It is highly recommended to perform an analytical purity check (e.g., via HPLC, NMR) to confirm the integrity of the compound before use in a critical experiment.
Q4: What are the best practices for preparing solutions of this compound to ensure stability?
A: The solubility of aminobenzoic acids can be pH-dependent. For solution preparation, it is advisable to use fresh, high-purity solvents. If using aqueous buffers, ensure they are freshly prepared and degassed to minimize dissolved oxygen, which could promote oxidative degradation. Prepare solutions fresh for each experiment whenever possible. If short-term storage of a stock solution is necessary, store it at 2-8°C, protected from light, and consider overlaying with an inert gas like nitrogen or argon. Perform a small-scale stability test in your chosen solvent system if the solution will be stored for an extended period.
Q5: What are the likely degradation products I should look for?
A: Specific degradation products for this compound are not extensively documented in publicly available literature. Degradation is highly dependent on the stress conditions (e.g., pH, oxidant, light, heat).[7][8]
-
Oxidation: The primary site of oxidation is likely the amino group.
-
Hydrolysis: The amide linkage in related structures is susceptible to hydrolysis, but this is less relevant for the primary amino group here.[6]
-
Thermal Decomposition: As mentioned, high heat can lead to the formation of gaseous products like CO, CO2, and NOx.[4] To definitively identify degradation products, a forced degradation study followed by analysis using a stability-indicating method (like HPLC-MS) is required.[8][9]
Data Presentation: Properties and Storage Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₄ | [10] |
| Molecular Weight | 197.19 g/mol | [10] |
| Appearance | White, beige, or gray to brown solid/powder | [5] |
| Melting Point | 169-173 °C (decomposes) | [5] |
| Storage Temperature | 2-8°C, dry, dark place |[1] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale & Remarks |
|---|---|---|
| Temperature | Store at 2-8°C (Refrigerated).[1] | To minimize thermal degradation and slow down potential oxidative processes. |
| Humidity | Store in a dry environment inside a tightly closed container.[1][2][3] | To prevent moisture absorption which can affect stability and handling. |
| Light | Protect from light. Store in an opaque or amber container.[5] | Aromatic amino compounds can be photosensitive.[5] |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., Argon). | The amino group can be susceptible to air oxidation.[5] |
| Incompatibilities | Keep away from strong oxidizing agents and strong bases.[4] | To prevent chemical reactions that would degrade the compound. |
Troubleshooting Guide
Issue: Inconsistent or non-reproducible experimental results.
This issue can often be traced back to the stability and purity of the starting material. Use the following guide to troubleshoot the problem.
-
Question 1: Was the compound stored correctly?
-
Answer: Verify that the storage conditions match those outlined in Table 2. Improper storage, such as exposure to light, moisture, or high temperatures, is a primary cause of degradation.
-
-
Question 2: How old is the compound and was its purity verified before use?
-
Answer: If the compound is from an old batch or has changed in appearance, its purity should be re-assessed using an appropriate analytical technique (e.g., HPLC, LC-MS, or NMR) before further use.
-
-
Question 3: How was the experimental solution prepared and stored?
-
Answer: Solutions should be prepared fresh using high-purity solvents. If a stock solution was used, consider if it was stored properly (refrigerated, protected from light) and for an appropriate duration. The compound may have degraded in solution.
-
-
Question 4: Could there be an issue with the experimental conditions?
-
Answer: Review your experimental protocol. Could any of the reagents (e.g., strong oxidizers) or conditions (e.g., high temperature, UV light exposure) be causing the degradation of this compound?
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting unexpected experimental results that may be related to compound stability.
Caption: Troubleshooting workflow for stability-related issues.
Experimental Protocols: Forced Degradation Study
Forced degradation (or stress testing) studies are essential for understanding the intrinsic stability of a compound and developing stability-indicating analytical methods.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter
-
HPLC system with a UV or PDA detector (HPLC-MS is preferred for identification)
General Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a water/methanol mixture).
-
For each condition below, mix the stock solution with the stressor agent. Include a control sample (unstressed stock solution) kept at 2-8°C.
-
Analyze all samples at initial (T=0) and subsequent time points by a suitable analytical method (e.g., HPLC).
Detailed Methodologies
-
1. Acid and Base Hydrolysis:
-
Acid: Mix the stock solution with an equal volume of 1M HCl.
-
Base: Mix the stock solution with an equal volume of 1M NaOH.
-
Conditions: Keep samples at room temperature. If no degradation is observed after 24 hours, heat the samples at 60°C.[11]
-
Time Points: Analyze at 0, 2, 6, 12, and 24 hours.
-
Neutralization: Before analysis, neutralize the samples (base for the acid sample, acid for the base sample) to prevent damage to the HPLC column.
-
-
2. Oxidative Degradation:
-
Stressor: Mix the stock solution with an equal volume of 3-30% H₂O₂.[6]
-
Conditions: Keep the sample at room temperature, protected from light.
-
Time Points: Analyze at 0, 2, 6, 12, and 24 hours.
-
-
3. Thermal Degradation:
-
Solid State: Place the solid compound in a calibrated oven at a temperature below its melting point (e.g., 80°C).
-
Solution State: Place the stock solution in the oven.
-
Conditions: Monitor for a defined period (e.g., up to 7 days).[11]
-
Time Points: Analyze solid samples by dissolving a known quantity at each time point. Analyze solution samples directly. Check at 1, 3, and 7 days.
-
-
4. Photolytic Degradation:
-
Apparatus: Use a photostability chamber compliant with ICH Q1B guidelines. The light source should provide both UV and visible light.
-
Sample Prep: Expose both the solid compound and the stock solution to the light source. A control sample should be wrapped in aluminum foil to exclude light.
-
Conditions: Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze the samples after the exposure is complete.
-
Forced Degradation Workflow Diagram
Caption: Experimental workflow for a forced degradation study.
Visualizations: Hypothetical Degradation Pathway
Disclaimer: The following diagram illustrates a hypothetical thermal decomposition pathway for this compound based on common hazardous decomposition products for similar organic molecules.[4] It does not represent a confirmed reaction mechanism from experimental studies.
Caption: Hypothetical high-temperature decomposition pathway.
References
- 1. angenechemical.com [angenechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chembk.com [chembk.com]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. 3-Amino-4,5-dimethoxybenzoic acid | C9H11NO4 | CID 63023679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Overcoming solubility issues with "4-Amino-3,5-dimethoxybenzoic acid"
Disclaimer: Direct experimental data for "4-Amino-3,5-dimethoxybenzoic acid" is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the known properties of its structural analogs, primarily 3,5-dimethoxybenzoic acid and other substituted benzoic acids. The principles discussed should serve as a strong starting point for addressing solubility challenges with "this compound".
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound?
A1: Based on its structural components—a benzoic acid core, two methoxy groups, and an amino group—this compound is expected to be sparingly soluble in water and more soluble in organic solvents.[1] The presence of the polar amino and carboxylic acid groups will contribute to some aqueous solubility, while the aromatic ring and methoxy groups impart hydrophobic character.
Q2: Which organic solvents are likely to be effective for dissolving this compound?
A2: For the related compound, 3,5-dimethoxybenzoic acid, good solubility is observed in ethanol, methanol, and acetone.[1] It is reasonable to expect that this compound will also be soluble in polar organic solvents such as DMSO, DMF, ethanol, and methanol.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: The solubility of benzoic acid derivatives is highly dependent on pH.[1] The carboxylic acid group is acidic, and the amino group is basic.
-
In acidic solutions (low pH), the amino group will be protonated (-NH3+), increasing the polarity and likely the aqueous solubility.
-
In basic solutions (high pH), the carboxylic acid group will be deprotonated (-COO-), forming a salt that is significantly more soluble in water.[2]
-
At its isoelectric point, where the net charge is zero, the compound will likely exhibit its lowest aqueous solubility.
Q4: My compound is precipitating when I add my stock solution (in organic solvent) to an aqueous buffer. Why is this happening and how can I prevent it?
A4: This is a common issue when working with compounds that have low water solubility. The precipitation occurs because the compound, which is stable in the organic stock solvent, becomes supersaturated and crashes out when diluted into the aqueous buffer where its solubility is much lower.
To prevent this, you can try the following:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system allows, you can increase the percentage of the organic solvent (e.g., DMSO or ethanol) in the final aqueous solution. However, be mindful of the potential effects of the solvent on your experiment.
-
Adjust the pH: As mentioned in Q3, increasing or decreasing the pH of your aqueous buffer can significantly enhance solubility.
-
Use a solubilizing agent: In some cases, non-ionic detergents (e.g., Tween® 80, Triton™ X-100) or cyclodextrins can be used to improve the solubility of hydrophobic compounds in aqueous solutions.
Q5: How does temperature influence the solubility of this compound?
A5: For most solid solutes, including benzoic acid and its derivatives, solubility increases with temperature.[1][3][4] If you are facing solubility issues, gently warming the solution may help to dissolve the compound. However, be cautious about the thermal stability of the compound and other components in your experiment. For purification by recrystallization, this temperature dependence is a key principle.[5]
Troubleshooting Guides
Problem 1: Compound will not dissolve in the chosen solvent.
Symptoms:
-
Visible solid particles remain in the solvent even after vigorous vortexing or stirring.
-
The solution appears cloudy or as a suspension.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting dissolution issues.
Problem 2: Precipitation occurs during a reaction.
Symptoms:
-
The reaction mixture becomes cloudy or a solid forms over time, potentially halting the reaction.
Solutions:
-
Solvent System Modification:
-
If possible, switch to a solvent system in which all reactants, intermediates, and products are soluble.
-
Consider using a co-solvent mixture to enhance the solubility of all components.
-
-
Temperature Adjustment:
-
Running the reaction at a higher temperature can sometimes maintain the solubility of all components.[3] Monitor for potential side reactions or degradation at elevated temperatures.
-
-
"Phase-Transfer" Catalysis:
-
For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can sometimes be employed to facilitate the reaction between poorly soluble reactants.
-
Quantitative Data
Solubility of 3,5-Dimethoxybenzoic Acid in Ethanol
The following table summarizes the mole fraction solubility of 3,5-dimethoxybenzoic acid in two different concentrations of ethanol at various temperatures. This data can serve as a useful reference for predicting the behavior of this compound.[3]
| Temperature (K) | Mole Fraction (x₁) in 95.32% Ethanol | Mole Fraction (x₁) in 99.55% Ethanol |
| 298.15 | 0.0458 | 0.0392 |
| 303.15 | 0.0563 | 0.0485 |
| 308.15 | 0.0689 | 0.0597 |
| 313.15 | 0.0841 | 0.0733 |
| 318.15 | 0.1026 | 0.0898 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general procedure for preparing a stock solution of a sparingly soluble substituted benzoic acid.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add a small volume of a suitable organic solvent (e.g., DMSO, DMF, or ethanol) to the solid.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution (e.g., to 37°C) to aid dissolution.
-
-
Final Volume: Once the compound is fully dissolved, add more solvent to reach the final desired concentration.
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) to minimize degradation and solvent evaporation.
Protocol 2: Recrystallization for Purification
Recrystallization is a common technique for purifying solid compounds and relies on solubility differences at varying temperatures.[5]
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or aqueous acetic acid are good starting points.[5]
-
Dissolution: In a flask, add the crude compound and the minimum amount of boiling solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of the purified compound should form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Signaling Pathways and Logical Relationships
Effect of pH on Solubility
The ionization state of this compound is crucial for its aqueous solubility. The following diagram illustrates this relationship.
Caption: pH-dependent solubility of an amino-benzoic acid.
Potential Signaling Pathways for Phenolic Acids
Phenolic acids, the class of compounds to which this compound belongs, are known to modulate various intracellular signaling pathways, often related to inflammation and oxidative stress.[6][7]
Caption: Potential signaling pathways modulated by phenolic acids.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methylation of Aminobenzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of aminobenzoic acids.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding side reactions during the methylation of aminobenzoic acids.
Q1: What are the primary sites of methylation on aminobenzoic acid?
Aminobenzoic acid has two primary reactive sites for methylation: the amino group (-NH₂) and the carboxylic acid group (-COOH). This leads to two main types of methylation products:
-
N-methylation: Methylation occurs on the nitrogen atom of the amino group, forming N-methylaminobenzoic acid, N,N-dimethylaminobenzoic acid, and potentially a quaternary ammonium salt.
-
O-methylation (Esterification): Methylation of the carboxylic acid group results in the formation of a methyl ester, such as methyl aminobenzoate.
The chemoselectivity of the methylation reaction is highly dependent on the reaction conditions.
Q2: What are the most common side reactions observed during the methylation of aminobenzoic acids?
The primary side reactions encountered are:
-
Over-methylation of the amino group: This is a frequent issue, leading to the formation of N,N-dimethylated products when mono-methylation is desired, and can proceed to form a quaternary ammonium salt.[1]
-
Concurrent N- and O-methylation: Depending on the reagents and conditions, a mixture of N-methylated, O-methylated (esterified), and N,O-dimethylated products can be formed, complicating purification.
-
Polymerization/Decomposition: Under harsh acidic or basic conditions and elevated temperatures, aminobenzoic acids can be prone to polymerization or decarboxylation.[2]
-
Hydrolysis of the ester: If performing an N-methylation on an aminobenzoic acid ester, the ester group can be hydrolyzed back to the carboxylic acid under certain pH and temperature conditions.[3]
Q3: How does the position of the amino group (ortho, meta, para) influence side reactions?
The isomeric position of the amino group significantly impacts the electronic properties and steric environment of the reactive sites, thereby influencing the propensity for side reactions:
-
Ortho-aminobenzoic acid (Anthranilic acid): The close proximity of the amino and carboxylic acid groups can lead to intramolecular reactions, such as the formation of lactams or other cyclic byproducts under certain conditions. Steric hindrance from the ortho-amino group can also affect the rate of esterification.
-
Meta-aminobenzoic acid: The electronic effects of the amino and carboxylic acid groups are less pronounced on each other compared to the ortho and para isomers. This can sometimes lead to a different distribution of N- vs. O-methylation products.
-
Para-aminobenzoic acid (PABA): The amino and carboxylic acid groups are electronically conjugated. The electron-donating nature of the amino group increases the nucleophilicity of the aromatic ring, which can be a factor in certain methylation methods. It is a common substrate for both esterification (synthesis of benzocaine) and N-methylation.
Q4: What is the role of protecting groups in controlling selectivity?
Protecting groups are crucial for achieving selective methylation.[4] By temporarily masking one reactive group, the reaction can be directed to the other.
-
Amine Protection: To achieve selective esterification (O-methylation) without N-methylation, the amino group can be protected, for example, as an acetyl or a carbamate (Boc, Cbz) derivative.[4]
-
Carboxylic Acid Protection: For selective N-methylation, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester). However, care must be taken to choose N-methylation conditions that do not lead to ester hydrolysis.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems encountered during the methylation of aminobenzoic acids.
Troubleshooting Low Yield of Desired Product
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of the desired ester (O-methylation) | Incomplete reaction. | Increase reaction time or temperature. Consider using a more efficient acid catalyst (e.g., thionyl chloride in methanol).[5] |
| Hydrolysis of the ester during workup. | Ensure the neutralization step is performed carefully, avoiding excessively high pH or prolonged exposure to basic conditions.[6] | |
| N-methylation as a side reaction. | Protect the amino group before esterification. Alternatively, use milder esterification conditions that favor O-methylation (e.g., Fischer-Speier esterification with excess alcohol and catalytic acid at moderate temperatures).[7] | |
| Low yield of the desired N-methylated product | Incomplete reaction. | Increase the stoichiometry of the methylating agent. Optimize the reaction temperature and time. |
| Over-methylation to di- or tri-methylated products. | Carefully control the stoichiometry of the methylating agent. Use a less reactive methylating agent. Monitor the reaction closely by TLC or GC-MS. | |
| Concurrent esterification. | Protect the carboxylic acid group as an ester prior to N-methylation. |
Troubleshooting Product Purity Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Presence of multiple spots on TLC/peaks in GC-MS | A mixture of N-methylated, O-methylated, and starting material is present. | Optimize reaction conditions for better selectivity (see tables below). Employ protecting group strategies. Purify the product using column chromatography. |
| Presence of over-methylated byproducts. | Reduce the amount of methylating agent and/or reaction time. Use a milder methylating agent. | |
| Starting material remains. | Increase reaction time, temperature, or stoichiometry of reagents. Ensure the catalyst is active. | |
| Product is discolored | Decomposition of starting material or product. | Use lower reaction temperatures. Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation. Purify the product by recrystallization or chromatography. |
Part 3: Data Presentation
The following tables summarize quantitative data on the influence of reaction conditions on product distribution.
Table 1: Influence of Methylating Agent on N-methylation of 4-Aminobenzoic Acid
| Methylating Agent | Reaction Conditions | Main Product | Yield of Main Product (%) | Major Side Product(s) | Reference |
| Dimethyl sulfate | aq. NaOH, rt | 3-Methylaminobenzoic Acid | Not specified | N,N-dimethylaminobenzoic acid | |
| Formaldehyde/Formic Acid | Reflux | N,N-dimethylaminobenzoic acid | High | Mono-methylated intermediate | [1] |
| Dimethyl carbonate | Na-exchanged Y faujasite, 130°C | Mono-N-methylaniline | up to 95% selectivity | Di-N-methylaniline | [8] |
Table 2: Comparison of Esterification Methods for p-Aminocinnamic Acid Derivatives (structurally related)
| Method | Reagents | Efficiency/Purity | Reference |
| Method 1 | Thionyl chloride in methanol | Good | [5] |
| Method 2 | Sulfuric acid in methanol | Good | [5] |
| Method 3 | Dimethyl sulfate in acetone | Best in terms of efficiency and purity | [5] |
Part 4: Experimental Protocols & Workflows
Protocol 1: General Procedure for Fischer Esterification of p-Aminobenzoic Acid (to Methyl p-Aminobenzoate)
-
Dissolution: Dissolve p-aminobenzoic acid in a large excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Neutralization: After cooling, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until gas evolution ceases.
-
Precipitation & Isolation: The methyl p-aminobenzoate will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water).
Reference for a similar procedure:[7]
Protocol 2: General Procedure for Reductive N-methylation of an Aromatic Amine (Eschweiler-Clarke Reaction)
-
Mixing: To a solution of the aminobenzoic acid, add an excess of formaldehyde and formic acid.
-
Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After cooling, make the solution basic by the addition of a sodium hydroxide solution.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Reference for a similar procedure:[9]
Part 5: Visualizations
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. fugus-ijsgs.com.ng [fugus-ijsgs.com.ng]
- 4. Protective Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. The Synthesis of Benzocaine, a Common Anesthetic | Augusta University - Edubirdie [edubirdie.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. iris.unive.it [iris.unive.it]
- 9. benchchem.com [benchchem.com]
Analytical challenges in characterizing polysubstituted benzoic acids
Welcome to the technical support center for the analytical characterization of polysubstituted benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common analytical challenges.
Frequently Asked Questions (FAQs)
Chromatography (HPLC/GC)
Q1: Why am I seeing poor peak shape (tailing or fronting) for my polysubstituted benzoic acid in reverse-phase HPLC?
A1: Peak asymmetry for acidic compounds like benzoic acid derivatives is a frequent issue, often linked to the mobile phase pH or secondary interactions with the stationary phase.[1]
-
Mobile Phase pH: The primary cause is often an inappropriate mobile phase pH. Benzoic acids are weak acids, and their retention in reversed-phase HPLC is highly dependent on their ionization state.[2][3] If the mobile phase pH is near or above the pKa of your compound, a mixed population of ionized (polar) and non-ionized (less polar) forms will exist, leading to broad or tailing peaks.[3] To ensure a single, un-ionized state for sharp, symmetrical peaks, the mobile phase pH should be set at least 1.5 to 2 units below the analyte's pKa.[1][2]
-
Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with the acidic protons of the benzoic acid, causing peak tailing.[3] This is a secondary retention effect that can be minimized by using a lower pH mobile phase, which suppresses the ionization of the silanol groups.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting.[1] Try diluting your sample.
Q2: My retention times are shifting between injections. What could be the cause?
A2: Retention time variability can be frustrating and points to a lack of equilibrium in the system or changes in the mobile phase.
-
Insufficient Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing solvent compositions.[4] Ensure the column is flushed with a sufficient volume (10-20 column volumes) of the new mobile phase until a stable baseline is achieved.
-
Mobile Phase Composition: In normal-phase chromatography, retention is highly sensitive to the concentration of polar constituents, particularly water, in the mobile phase.[5] For reverse-phase, inaccurate mixing of the mobile phase components or solvent evaporation can alter the organic/aqueous ratio, leading to drift.
-
Temperature Fluctuations: Column temperature affects retention times. An increase in temperature can decrease retention.[5] Using a column oven provides a stable thermal environment.
Q3: I'm having trouble separating isomers of a polysubstituted benzoic acid. What can I do?
A3: Isomer separation is a significant challenge due to their similar physical properties.
-
Optimize Selectivity:
-
Mobile Phase: Adjusting the mobile phase is the first step. Modifying the pH can alter the ionization and retention of isomers differently.[2] Changing the organic modifier (e.g., from acetonitrile to methanol) can also change selectivity.
-
Stationary Phase: The choice of stationary phase is critical. For instance, polyamide and RP-18 plates have shown different selectivity for benzoic acid derivatives compared to standard silica gel in TLC.[6][7] Consider a column with a different chemistry (e.g., Phenyl-Hexyl instead of C18) to introduce different interaction mechanisms like pi-pi stacking.
-
-
Gas Chromatography (GC): For volatile derivatives, GC can offer excellent resolution. Derivatization to form more volatile esters (e.g., trimethylsilyl esters) is a common strategy to improve chromatographic performance.[8]
Mass Spectrometry (MS)
Q1: What are the expected key fragment ions for a simple benzoic acid in EI-MS?
A1: The fragmentation of benzoic acid is well-characterized. The molecular ion peak (M+) at m/z 122 is typically observed. Key fragment ions include:
-
m/z 105 (Base Peak): Loss of a hydroxyl radical (•OH, 17 amu). This forms the stable benzoyl cation ([C6H5CO]+), which is often the base peak.[9]
-
m/z 77: Loss of a carboxyl group (•COOH, 45 amu) or carbon monoxide (CO, 28 amu) from the m/z 105 ion, resulting in the phenyl cation ([C6H5]+).[9][10]
-
m/z 51: A common fragment arising from the breakdown of the phenyl ring.
Q2: I am using ESI-MS. Should I use positive or negative ion mode for my polysubstituted benzoic acid?
A2: For benzoic acids, negative ion mode is generally preferred .[11] The carboxylic acid group is easily deprotonated to form a stable carboxylate anion [M-H]⁻. This process is highly efficient and often results in a strong signal with minimal fragmentation, making it ideal for confirming molecular weight. While positive ion mode can be used to form the [M+H]⁺ adduct, it is typically less sensitive for these acidic compounds.[11]
NMR Spectroscopy
Q1: The carboxylic acid proton peak is very broad or not visible in my ¹H NMR spectrum. Is this normal?
A1: Yes, this is a very common observation. The chemical shift of the carboxylic acid proton (-COOH) in benzoic acid derivatives is typically found far downfield (>10 ppm).[11] Its appearance can be a broad singlet, and it may even be absent due to:
-
Chemical Exchange: The acidic proton can exchange with residual water or deuterated solvent molecules (like D2O or the trace water in DMSO-d6). This rapid exchange broadens the signal, sometimes to the point where it disappears into the baseline.[12]
-
Concentration Effects: The chemical shift and peak shape can be dependent on the sample concentration due to changes in hydrogen bonding.
Q2: The aromatic proton signals in my ¹H NMR spectrum are overlapping and difficult to interpret. Why is this happening?
A2: The substituents on the benzene ring dictate the electronic environment of the aromatic protons. In polysubstituted benzoic acids, the chemical shifts of the different aromatic protons can be very similar, leading to complex and overlapping multiplets that defy simple n+1 splitting rules.[12] The electron-withdrawing carboxylic acid group deshields the ortho protons (making them appear further downfield), but other substituents will also influence the surrounding protons, often resulting in a crowded aromatic region.[13] Using a higher field NMR instrument (e.g., >400 MHz) can help to resolve these complex patterns.
Sample Preparation & Solubility
Q1: My polysubstituted benzoic acid is poorly soluble in common HPLC and NMR solvents. How can I improve this?
A1: Solubility is a major hurdle, especially for crystalline solids. Benzoic acid itself is sparingly soluble in water but more soluble in organic solvents.[14][15]
-
Co-solvency: Use a mixture of solvents. For example, if your compound is poorly soluble in water, creating aqueous mixtures with miscible organic solvents like methanol, ethanol, or acetonitrile can significantly increase solubility.[14][16]
-
pH Adjustment: For aqueous solutions, increasing the pH above the pKa of the carboxylic acid will deprotonate it, forming the much more soluble carboxylate salt.[16][17] This is useful for sample preparation but must be compatible with the subsequent analysis (e.g., reversed-phase HPLC requires an acidic pH for retention).
-
Salt Formation: For use in organic solvents, converting the benzoic acid to a salt (e.g., with an organic amine) can sometimes improve solubility in certain solvents.[16]
-
Gentle Heating & Sonication: Applying gentle heat or sonicating the sample can help accelerate the dissolution process.[16][18]
Troubleshooting Guides
Guide 1: HPLC Peak Shape Problems
This guide provides a systematic approach to resolving common peak shape issues in HPLC analysis.
// Nodes check_pH [label="Is Mobile Phase pH\n>= 1.5 units below analyte pKa?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_pH [label="Action: Adjust pH\n(e.g., add formic/phosphoric acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_overload [label="Is sample concentration high?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute_sample [label="Action: Dilute sample or\nreduce injection volume", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="Is column old or contaminated?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash_column [label="Action: Perform column wash protocol\n(See Protocol 2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; replace_column [label="Action: Replace column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_hardware [label="Check for extra-column effects\n(tubing, connections, flow cell)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end_good [label="End: Symmetrical Peak", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="End: Issue Persists\nConsult Instrument Specialist", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_pH; check_pH -> adjust_pH [label="No"]; adjust_pH -> check_pH [label="Re-test"]; check_pH -> check_overload [label="Yes"]; check_overload -> dilute_sample [label="Yes"]; dilute_sample -> check_overload [label="Re-test"]; check_overload -> check_column [label="No"]; check_column -> wash_column [label="Maybe/Yes"]; wash_column -> replace_column [label="Tailing persists"]; replace_column -> check_hardware; check_column -> check_hardware [label="No"]; wash_column -> end_good [label="Peak shape improves"]; check_hardware -> end_bad; } dot Caption: Troubleshooting workflow for HPLC peak shape issues.
Guide 2: General Analytical Workflow
This diagram outlines a logical workflow for the complete characterization of a newly synthesized polysubstituted benzoic acid.
Data & Protocols
Table 1: Example HPLC Method Parameters for Benzoic Acid Analysis
This table provides starting conditions for developing an HPLC method for benzoic acid derivatives. Parameters will require optimization for specific polysubstituted analogues.
| Parameter | Condition | Rationale / Notes |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for non-polar to moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | Acidified mobile phase ensures the benzoic acid is in its protonated, non-ionized form for good retention and peak shape.[1] |
| Gradient | 20% B to 80% B over 15 min | A gradient is often necessary to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column.[19] |
| Column Temp. | 25-30 °C | Using a column oven improves retention time reproducibility.[20] |
| Detection (UV) | 230 nm or Diode Array Detector (DAD) | The benzene ring provides strong UV absorbance. DAD allows for peak purity analysis.[19] |
| Injection Vol. | 5-10 µL | Keep volume low to prevent band broadening and column overload.[20] |
Table 2: Common Mass Fragments in EI-MS of Substituted Benzoic Acids
This table summarizes common neutral losses and resulting fragments observed in Electron Ionization Mass Spectrometry (EI-MS). The presence and intensity of these fragments depend on the nature and position of the other substituents.
| Neutral Loss | Mass Lost (amu) | Resulting Fragment | Notes |
| •OH | 17 | [M-17]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. Very common.[21] |
| H₂O | 18 | [M-18]⁺ | Loss of water, often seen in ortho-substituted derivatives (ortho-effect).[22] |
| CO | 28 | [M-28]⁺ | Loss of carbon monoxide, typically from the [M-OH]⁺ fragment. |
| •COOH | 45 | [M-45]⁺ | Loss of the entire carboxylic acid group as a radical.[21] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
Objective: To prepare a polysubstituted benzoic acid sample for analysis by reversed-phase HPLC, ensuring complete dissolution and removal of particulates.
Materials:
-
Analyte (polysubstituted benzoic acid)
-
HPLC-grade Methanol or Acetonitrile
-
HPLC-grade Water
-
Volumetric flasks (Class A)
-
Sonicator
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)
Procedure:
-
Prepare Stock Solution: Accurately weigh approximately 10 mg of the analyte and transfer it to a 10 mL volumetric flask.
-
Dissolution: Add approximately 7-8 mL of the chosen organic solvent (Methanol or Acetonitrile). Sonicate for 5-10 minutes to aid dissolution.[18] Allow the solution to return to room temperature.
-
Dilute to Volume: Add the organic solvent to the 10 mL mark. Cap and invert the flask 10-15 times to ensure homogeneity. This creates a ~1 mg/mL stock solution.
-
Prepare Working Solution: Perform a serial dilution. For example, pipette 1 mL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile). This prevents solvent mismatch effects during injection.
-
Filtration: Before transferring the working solution to an autosampler vial, filter it through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[11][18]
Protocol 2: General Column Washing Protocol
Objective: To remove strongly retained contaminants from a C18 column to restore performance and improve peak shape.[1]
Procedure: Note: Always disconnect the column from the detector during washing to avoid contamination.
-
Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water (with no buffer or acid) to remove any buffer salts.
-
Flush with Intermediate Solvent: Flush the column with 10-20 column volumes of Isopropanol. This is miscible with both aqueous and strong organic solvents and helps transition between them.
-
Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.
-
Storage: For short-term storage, the column can be left in an Acetonitrile/Water mixture. For long-term storage, follow the manufacturer's recommendations, which is typically 100% Acetonitrile.
-
Re-equilibration: Before the next use, ensure the column is thoroughly re-equilibrated with the initial mobile phase conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. lcms.cz [lcms.cz]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pharmacy180.com [pharmacy180.com]
- 11. benchchem.com [benchchem.com]
- 12. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. proprep.com [proprep.com]
- 14. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures [mdpi.com]
- 15. scirp.org [scirp.org]
- 16. benchchem.com [benchchem.com]
- 17. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]
- 18. journals.ust.edu [journals.ust.edu]
- 19. thaiscience.info [thaiscience.info]
- 20. ripublication.com [ripublication.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Synthesis of 4-Amino-3,5-dimethoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-3,5-dimethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and effective starting material is 4-amino-3,5-dibromobenzoic acid. This undergoes a nucleophilic substitution reaction with an alkali methylate to replace the bromine atoms with methoxy groups.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, reaction time, and the stoichiometry of the reactants. In particular, the careful addition of the alkali methylate and maintaining the optimal temperature are crucial for achieving a high yield and purity.
Q3: What are some common impurities that can be found in the final product?
A3: Common impurities may include the starting material (4-amino-3,5-dibromobenzoic acid), partially methoxylated intermediates (e.g., 4-amino-3-bromo-5-methoxybenzoic acid), and potential byproducts from side reactions.
Q4: What is a suitable method for purifying the final product?
A4: Purification can be effectively achieved through recrystallization. Additionally, adjusting the pH of the solution to precipitate the product is a common step in the work-up and purification process.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. - Increase Reaction Time: If the reaction is sluggish, consider extending the reaction time. - Optimize Temperature: Ensure the reaction is proceeding at the optimal temperature as specified in the protocol. |
| Loss of Product During Work-up: Significant amounts of the product may be lost during extraction or filtration steps. | - Optimize Extraction: Ensure the use of an appropriate solvent and an adequate number of extraction cycles. - Careful pH Adjustment: When precipitating the product by adjusting the pH, add the acid or base slowly to ensure complete precipitation and to avoid redissolving the product. - Thorough Washing: Wash the filtered product with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product. | |
| Impure Product | Presence of Starting Material: The final product is contaminated with unreacted 4-amino-3,5-dibromobenzoic acid. | - Ensure Stoichiometric Addition: Carefully control the addition of the alkali methylate to ensure a sufficient amount is present to react with all the starting material. - Purification: Recrystallization is an effective method to remove unreacted starting material. |
| Formation of Side Products: The presence of partially methoxylated or other byproducts is detected. | - Control Reaction Temperature: Deviations from the optimal reaction temperature can lead to the formation of side products. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other unwanted side reactions. | |
| Reaction Fails to Initiate | Inactive Reagents: The alkali methylate or other reagents may have degraded. | - Use Fresh Reagents: Ensure that all reagents are fresh and have been stored under the appropriate conditions. - Check for Moisture: The presence of moisture can interfere with the reaction. Use anhydrous solvents and dry glassware. |
Experimental Protocol: Synthesis of this compound
This protocol is based on the reaction of 4-amino-3,5-dibromobenzoic acid with an alkali methylate.
Materials:
-
4-amino-3,5-dibromobenzoic acid
-
Alkali methylate (e.g., sodium methoxide)
-
Copper(I) oxide (Cu₂O)
-
Dimethylformamide (DMF) or Dimethylacetamide (DMAc)
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
In a suitable reaction vessel, combine 4-amino-3,5-dibromobenzoic acid, a molar excess of the alkali methylate, and a catalytic amount of Cu₂O in either DMF or DMAc.
-
Heat the reaction mixture to the appropriate temperature and stir for a sufficient time to allow for the complete replacement of the bromine atoms with methoxy groups.
-
Monitor the reaction progress using TLC or HPLC.
-
Once the reaction is complete, cool the mixture and work up the product. This typically involves heating the residue with a sodium hydroxide solution and then filtering.
-
Acidify the filtrate to a pH of 5-6 with hydrochloric acid to precipitate the this compound.
-
Isolate the product by filtration or extraction with a suitable solvent.
-
Wash the isolated product and dry it thoroughly.
Quantitative Data:
| Starting Material | Product | Yield |
| 4-amino-3,5-dibromobenzoic acid | This compound | 88%[1] |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to 4-Amino-3,5-dimethoxybenzoic Acid and its Aminobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Amino-3,5-dimethoxybenzoic acid with its structural isomers: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid (meta-aminobenzoic acid), and 4-aminobenzoic acid (para-aminobenzoic acid or PABA). The positional isomerism of the amino group and the presence of methoxy substituents on the benzene ring significantly influence the physicochemical properties and biological activities of these compounds. This document aims to serve as a valuable resource by presenting objective, data-driven comparisons to inform research and development.
Physicochemical Properties: A Quantitative Comparison
The arrangement of functional groups on the benzene ring directly impacts properties such as acidity, melting point, and solubility. These parameters are critical for various aspects of drug development, including formulation and bioavailability.
| Property | This compound | 2-Aminobenzoic acid (Anthranilic acid) | 3-Aminobenzoic acid | 4-Aminobenzoic acid (PABA) |
| Molecular Formula | C₉H₁₁NO₄ | C₇H₇NO₂ | C₇H₇NO₂ | C₇H₇NO₂ |
| Molecular Weight | 197.19 g/mol | 137.14 g/mol | 137.14 g/mol | 137.14 g/mol |
| Melting Point (°C) | Not available | 146-148[1] | 178-180[2] | 187-189[3] |
| pKa (carboxyl) | 4.62 (Predicted) | 4.78[4] | 3.07[2] | 4.88[3] |
| pKa (amino) | Not available | Not available | 4.79[2] | 2.42[3] |
| Water Solubility | Not available | 5.7 g/L (25 °C) | 5.9 g/L (25 °C) | 5.39 g/L (25 °C)[5] |
Biological Activities and Therapeutic Potential
The isomeric forms of aminobenzoic acid exhibit distinct pharmacological profiles, a direct consequence of their unique three-dimensional structures which dictate their interactions with biological targets.
This compound: As a derivative of PABA, it is a subject of interest in medicinal chemistry. While comprehensive experimental data on its biological activity is limited, its structural similarity to other biologically active methoxy-substituted aromatic acids suggests potential applications that warrant further investigation.
2-Aminobenzoic Acid (Anthranilic Acid): This isomer is a well-known precursor in the biosynthesis of tryptophan.[6] Its derivatives are prominent as non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[7]
3-Aminobenzoic Acid: This isomer is the least explored therapeutically. However, it is known to be absorbed via a carrier-mediated transport system, and its derivatives are used in the synthesis of some dyes and pharmaceuticals.[7][8]
4-Aminobenzoic Acid (PABA): PABA is a crucial intermediate in the folate synthesis pathway in bacteria, making this pathway a key target for sulfonamide antibiotics which act as competitive inhibitors.[7][9] It is also widely recognized for its role as a UVB-absorbing agent in sunscreens.[7]
Signaling Pathways and Mechanisms of Action
The distinct biological roles of aminobenzoic acid isomers are a direct result of their interaction with specific cellular and metabolic pathways.
Bacterial Folate Biosynthesis Pathway
PABA is an essential precursor for the synthesis of folic acid in many bacteria. This pathway is a critical target for sulfonamide antibiotics, which are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase.
Caption: Bacterial folate biosynthesis pathway highlighting the role of PABA.
Tryptophan Biosynthesis Pathway
Anthranilic acid is a key intermediate in the biosynthesis of the essential amino acid tryptophan in plants and microorganisms.
Caption: Tryptophan biosynthesis pathway showing the role of anthranilic acid.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the physicochemical and pharmacological properties of aminobenzoic acid isomers.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of an aminobenzoic acid isomer.
Materials:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Potassium chloride (for maintaining ionic strength)
-
The aminobenzoic acid sample
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a precise amount of the aminobenzoic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if solubility is low.
-
Add KCl to the solution to maintain a constant ionic strength.
-
For the carboxyl pKa, titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.
-
For the amino pKa, first, acidify the sample solution with a known excess of standardized HCl and then titrate with the standardized NaOH solution.
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point.
Determination of Aqueous Solubility by Shake-Flask Method
Objective: To determine the equilibrium solubility of an aminobenzoic acid isomer in water.
Materials:
-
The aminobenzoic acid sample
-
Deionized water
-
Shaking incubator or water bath with temperature control
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of the solid aminobenzoic acid to a known volume of deionized water in a sealed flask.
-
Agitate the flask in a temperature-controlled shaker or water bath at a specified temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.
-
Dilute the filtrate with a known volume of a suitable solvent.
-
Analyze the concentration of the aminobenzoic acid in the diluted filtrate using a validated HPLC method.
-
Calculate the original solubility based on the measured concentration and the dilution factor.
Workflow for Isomeric Purity Analysis by HPLC
Objective: To develop and validate a method for determining the isomeric purity of an aminobenzoic acid sample.
Caption: General workflow for HPLC method development, validation, and analysis.
Conclusion
The isomeric position of the amino group and the presence of methoxy substituents on the benzoic acid ring profoundly influence the physicochemical and biological properties of these compounds. While 2-aminobenzoic acid and 4-aminobenzoic acid have well-defined roles as precursors in important biological pathways and therapeutic applications, the potential of 3-aminobenzoic acid and, in particular, this compound remains less explored. This guide provides a foundational comparison to aid researchers in the strategic selection and development of aminobenzoic acid-based molecules for novel therapeutic applications. Further experimental investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. 2-Amino-4,5-dimethoxybenzoic acid 98 5653-40-7 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-3-methoxybenzoic acid CAS#: 2486-69-3 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio.libretexts.org [bio.libretexts.org]
A Comparative Analysis of the Biological Activity of Dimethoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Dimethoxybenzoic acid and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities. The position of the two methoxy groups on the benzoic acid ring profoundly influences their physicochemical properties and, consequently, their pharmacological effects. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of various dimethoxybenzoic acid derivatives, supported by experimental data and detailed protocols to aid in research and development.
Anticancer Activity: A Quantitative Comparison
Derivatives of dimethoxybenzoic acid have shown promising cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, is a key metric for comparison. The data presented below summarizes the in vitro anticancer activity of several dimethoxybenzoic acid derivatives.
Table 1: In Vitro Anticancer Activity (IC50, µM) of Dimethoxybenzoic Acid Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3,4-dimethoxyphenyl)-5,7-dichloro-1H-benzimidazole | A549 (Lung) | 1.5 (as GI50 in µg/mL) | [1] |
| 2-(3,4-dimethoxyphenyl)-1H-benzimidazole | MCF-7 (Breast) | 7.0 (as GI50 in µg/mL) | [1] |
| 2-(3,4-dimethoxyphenyl)-1H-benzimidazole | HeLa (Cervical) | 5.5 (as GI50 in µg/mL) | [1] |
| 4'-O-benzylated-DMC | A-549 (Lung) | 9.99 | [2] |
| 4'-O-benzylated-DMC | FaDu (Pharyngeal) | 13.98 | [2] |
| 4'-O-caproylated-DMC | SH-SY5Y (Neuroblastoma) | 5.20 | [2] |
| 4'-O-methylated-DMC | SH-SY5Y (Neuroblastoma) | 7.52 | [2] |
Note: GI50 represents the concentration causing 50% growth inhibition.
Antimicrobial Activity: A Comparative Overview
Dimethoxybenzoic acid derivatives have also been investigated for their efficacy against a range of microbial pathogens. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Dimethoxybenzoic Acid Derivatives
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3,5-Dimethoxybenzoic Acid | Ascochyta rabiei (Fungus) | Varies with time (e.g., 4 mg/mL initial) | [3] |
| Methyl 2,3-dihydroxybenzoate | Botrytis cinerea (Fungus) | 32 | [4] |
| Methyl 2,3-dihydroxybenzoate | Rhizoctonia solani (Fungus) | 32 | [4] |
| Methyl 2,3-dihydroxybenzoate | Fusarium oxysporum f. sp lycopersici (Fungus) | 64 | [4] |
| 2-octanoylbenzohydroquinone | Candida species (Yeast) | 2 - 16 | [5] |
| 2-octanoylbenzohydroquinone | Filamentous fungi | 4 - 64 | [5] |
Anti-inflammatory Activity and Signaling Pathways
Several derivatives of dimethoxybenzoic acid have demonstrated significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.
The diagram below illustrates the NF-κB signaling cascade and a hypothesized point of intervention for dimethoxybenzoic acid derivatives.
References
- 1. Synthesis & Anticancer Evaluation of New Substituted 2-(3,4- Dimethoxyphenyl)benzazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of "4-Amino-3,5-dimethoxybenzoic acid": A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic techniques used to validate the structure of 4-Amino-3,5-dimethoxybenzoic acid . By examining predicted spectroscopic data for the target molecule and comparing it with experimental data from structurally similar alternatives, we offer a comprehensive framework for its characterization.
Predicted vs. Alternative Compound Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and compare it with experimental data for three alternative compounds: 4-Aminobenzoic acid, 3,4,5-Trimethoxybenzoic acid, and 3,5-Dimethoxybenzoic acid. This comparison allows for a clear understanding of the influence of the amino and dimethoxy functional groups on the spectroscopic signatures.
Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental, in DMSO-d₆)
| Compound | Aromatic-H (ppm) | Methoxy-H (ppm) | Amino-H (ppm) | Carboxyl-H (ppm) |
| This compound (Predicted) | ~6.8-7.0 (s, 2H) | ~3.8 (s, 6H) | ~5.5-6.0 (br s, 2H) | ~12.0-13.0 (br s, 1H) |
| 4-Aminobenzoic acid[1] | 7.65 (d, 2H), 6.57 (d, 2H) | - | 5.89 (s, 2H) | 12.0 (s, 1H) |
| 3,4,5-Trimethoxybenzoic acid[2] | 7.25 (s, 2H) | 3.84 (s, 6H), 3.74 (s, 3H) | - | 12.95 (s, 1H) |
| 3,5-Dimethoxybenzoic acid[3] | 7.10 (d, 2H), 6.75 (t, 1H) | 3.78 (s, 6H) | - | 13.1 (s, 1H) |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental, in DMSO-d₆)
| Compound | C=O (ppm) | C-NH₂ (ppm) | C-OCH₃ (ppm) | C-H (Aromatic) (ppm) | C-COOH (Aromatic) (ppm) | OCH₃ (ppm) |
| This compound (Predicted) | ~168 | ~145-150 | ~150-155 | ~105-110 | ~115-120 | ~56 |
| 4-Aminobenzoic acid | 167.9 | 153.5 | - | 131.7, 113.0 | 117.3 | - |
| 3,4,5-Trimethoxybenzoic acid[2][4] | 167.4 | - | 153.1, 141.8 | 107.0 | 126.4 | 60.5, 56.3 |
| 3,5-Dimethoxybenzoic acid | 167.5 | - | 160.6 | 107.8, 105.4 | 133.0 | 55.9 |
Table 3: IR Spectroscopy Data Comparison (Predicted vs. Experimental, cm⁻¹)
| Compound | N-H Stretch | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-O Stretch (Methoxy) |
| This compound (Predicted) | 3300-3500 (two bands) | 2500-3300 (broad) | ~1680 | ~1250 and ~1050 |
| 4-Aminobenzoic acid | 3300-3500 | 2500-3300 (broad) | ~1670 | - |
| 3,4,5-Trimethoxybenzoic acid | - | 2500-3300 (broad) | ~1685 | ~1230 and ~1130 |
| 3,5-Dimethoxybenzoic acid | - | 2500-3300 (broad) | ~1690 | ~1280 and ~1060 |
Table 4: Mass Spectrometry Data Comparison (Predicted vs. Experimental, m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound (Predicted) | 197 | 182 ([M-CH₃]⁺), 152 ([M-COOH]⁺) |
| 4-Aminobenzoic acid[5][6] | 137 | 120 ([M-OH]⁺), 92 ([M-COOH]⁺) |
| 3,4,5-Trimethoxybenzoic acid[7][8][9] | 212 | 197 ([M-CH₃]⁺), 182 ([M-2CH₃]⁺), 169 ([M-COOH]⁺) |
| 4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid)[10][11] | 198 | 183 ([M-CH₃]⁺), 153 ([M-COOH]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to optimize its homogeneity.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single peaks for each unique carbon atom. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: A Fourier transform is applied to the FID to generate the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the path of an infrared beam within an FTIR spectrometer. The instrument measures the absorption of infrared radiation at different wavenumbers. A background spectrum (of air or the KBr pellet/salt plates) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). The positions, shapes, and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For a solid sample, a direct insertion probe can be used. The sample is then ionized. In electron ionization (EI), the sample is bombarded with a beam of high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺) and charged fragments.
-
Mass Analysis: The ions are accelerated and directed into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z ratio typically corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides valuable information about the molecule's structure.
Spectroscopic Validation Workflow
The following diagram illustrates a typical workflow for the spectroscopic validation of a newly synthesized compound like this compound.
By following the outlined experimental protocols and comparing the obtained spectra with the predicted data and the data from related compounds, researchers can confidently validate the structure of synthesized this compound. This systematic approach ensures the integrity of the compound for subsequent use in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. epfl.ch [epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. measurlabs.com [measurlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. books.rsc.org [books.rsc.org]
The Antibacterial Potential of Substituted Aminobenzoic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel chemical scaffolds is paramount in the quest for new antibacterial agents. This guide provides a comparative analysis of the antibacterial efficacy of derivatives of aminobenzoic acids, with a particular focus on available data for methoxy-substituted compounds as a proxy for the less-studied 4-Amino-3,5-dimethoxybenzoic acid scaffold.
While direct and extensive antibacterial assay data for derivatives of this compound remains limited in publicly accessible literature, valuable insights can be gleaned from the study of structurally related aminobenzoic acid derivatives. This comparison focuses on key quantitative data from antibacterial assays, details the experimental methodologies employed, and explores potential mechanisms of action, offering a foundational resource for further research and development in this area.
Comparative Antibacterial Efficacy
The antibacterial activity of various substituted aminobenzoic acid derivatives, primarily Schiff bases and esters of p-aminobenzoic acid (PABA), has been evaluated against a panel of common bacterial pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for comparison.
| Derivative Class | Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Schiff Bases of PABA | N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | Staphylococcus aureus | - | [1] |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | - | [1] | |
| N'-(3-methoxy-4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide | Escherichia coli | - | [1] | |
| Esters of PABA | Various Ester Derivatives | S. aureus, B. subtilis, E. coli | MICs not specified | [1] |
| Amides of Trimethoxybenzoic Acid | Compound 10 (a specific derivative) | S. aureus 272123 | 100 µM | |
| Compound 10 (a specific derivative) | Salmonella Typhimurium | 50 µM |
Note: Specific MIC values in µg/mL for the PABA derivatives were not explicitly provided in the source material, but their relative potency was discussed. The MIC for trimethoxybenzoic acid derivatives is provided in µM.
Experimental Protocols
The following methodologies are commonly employed in the antibacterial screening of these compounds.
Broth Microdilution Method
This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Microtiter Plates : Sterile 96-well microtiter plates are used. A serial two-fold dilution of the test compound is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB), directly in the wells.
-
Inoculum Preparation : The bacterial strains to be tested are cultured overnight. The turbidity of the bacterial suspension is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation : Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included on each plate.
-
Incubation : The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results : After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]
Tube Dilution Method
An alternative method for MIC determination involves the use of test tubes.
-
Preparation of Dilutions : A serial dilution of the test compound is prepared in test tubes containing a suitable broth medium.
-
Inoculation : Each tube is inoculated with a standardized suspension of the test microorganism.
-
Incubation : The tubes are incubated under appropriate conditions.
-
Determination of MIC : The MIC is the lowest concentration of the compound that prevents visible turbidity or growth in the tube.[1]
Potential Mechanism of Action: Efflux Pump Inhibition
One of the proposed mechanisms of action for certain benzoic acid derivatives is the inhibition of bacterial efflux pumps. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to antibiotic resistance. By inhibiting these pumps, the intracellular concentration of the antibiotic can be increased, restoring its efficacy.
Bacterial Efflux Pump Mechanism and Inhibition
The following diagram illustrates the general mechanism of a bacterial efflux pump and the principle of its inhibition.
Caption: Bacterial efflux pump expelling an antibiotic, and its inhibition by a derivative compound.
Conclusion
While the direct exploration of this compound derivatives as antibacterial agents is an emerging area, the existing data on related aminobenzoic and trimethoxybenzoic acid derivatives provide a strong rationale for their investigation. The observed activities against both Gram-positive and Gram-negative bacteria, coupled with a potential mechanism of action involving the inhibition of efflux pumps, highlight the promise of this chemical class. Further synthesis and screening of a focused library of this compound derivatives are warranted to fully elucidate their antibacterial potential and establish clear structure-activity relationships. This will be a critical step in the development of novel therapeutic agents to combat the growing threat of antibiotic resistance.
References
- 1. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 2. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 4-amino vs. 2-amino vs. 3-aminodimethoxybenzoic acid
A Spectroscopic Comparison of 4-Amino-, 2-Amino-, and 3-Aminodimethoxybenzoic Acid Isomers
This guide provides a detailed spectroscopic comparison of three isomers of aminodimethoxybenzoic acid: the 4-amino, 2-amino, and 3-amino substituted compounds. The analysis focuses on key spectroscopic techniques used for the structural elucidation and differentiation of these isomers, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Due to the limited availability of complete, publicly accessible experimental spectra for all specific isomers of aminodimethoxybenzoic acid, this guide will present available data for representative compounds, supplemented with predicted spectral characteristics based on established principles of spectroscopic analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the aminodimethoxybenzoic acid isomers. The data for 2-Amino-4,5-dimethoxybenzoic acid is based on available experimental values, while the data for the 4-amino and 3-amino isomers are predicted based on structure-spectra correlations.
Table 1: ¹H NMR Spectral Data
| Proton Assignment | 4-Aminodimethoxybenzoic Acid (Predicted) | 2-Amino-4,5-dimethoxybenzoic Acid | 3-Aminodimethoxybenzoic Acid (Predicted) |
| -COOH | ~10-12 ppm (broad s) | Not explicitly available | ~10-12 ppm (broad s) |
| Aromatic H | ~6.0-7.5 ppm (various multiplicities) | 7.36 (s, 1H), 6.17 (s, 1H)[1] | ~6.5-7.5 ppm (various multiplicities) |
| -OCH₃ | ~3.8-4.0 ppm (s) | 3.91 (s, 3H), 3.86 (s, 3H)[1] | ~3.8-4.0 ppm (s) |
| -NH₂ | ~4.0-6.0 ppm (broad s) | Not explicitly available | ~4.0-6.0 ppm (broad s) |
Note: Chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. The actual values can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data
| Carbon Assignment | 4-Aminodimethoxybenzoic Acid (Predicted) | 2-Amino-4,5-dimethoxybenzoic Acid | 3-Aminodimethoxybenzoic Acid (Predicted) |
| C=O (Carboxyl) | ~168-172 ppm | ~169 ppm | ~168-172 ppm |
| Aromatic C-O | ~140-160 ppm | ~145-155 ppm | ~140-160 ppm |
| Aromatic C-N | ~140-150 ppm | ~140-150 ppm | ~140-150 ppm |
| Aromatic C-H | ~100-130 ppm | ~100-120 ppm | ~100-130 ppm |
| -OCH₃ | ~55-60 ppm | ~56 ppm | ~55-60 ppm |
Note: The precise chemical shifts are highly dependent on the substitution pattern of the methoxy groups.
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| N-H (Amine) | Stretching | 3500 - 3300 (two bands for primary amine) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 |
| C=C (Aromatic) | Stretching | 1620 - 1580 |
| C-O (Methoxy/Carboxyl) | Stretching | 1320 - 1210 and 1150 - 1000 |
| N-H (Amine) | Bending | 1650 - 1580 |
Note: The exact peak positions can be influenced by the substitution pattern and intermolecular interactions.
Table 4: UV-Visible (UV-Vis) Spectroscopy Data
| Isomer | λmax (nm) (Predicted) |
| 4-Aminodimethoxybenzoic Acid | Two primary absorption bands, one around 220-250 nm and a second, broader band at a longer wavelength (~280-320 nm) due to the extended conjugation involving the amino group. |
| 2-Aminodimethoxybenzoic Acid | Absorption maxima are expected in the UV region, typically with bands around 210-240 nm and 270-300 nm.[2] |
| 3-Aminodimethoxybenzoic Acid | Similar to the 4-amino isomer, with expected absorption maxima in the ranges of 220-250 nm and 280-310 nm. |
Note: λmax values are dependent on the solvent used. The electronic transitions responsible are typically π → π and n → π.
Table 5: Mass Spectrometry (MS) Data
| Isomer | Molecular Ion [M]⁺ (m/z) | Key Fragmentation Patterns (Predicted) |
| Aminodimethoxybenzoic Acid (C₉H₁₁NO₄) | 197.07 | Loss of H₂O (m/z 179), loss of CH₃ (m/z 182), loss of OCH₃ (m/z 166), loss of COOH (m/z 152), and subsequent fragmentations of the aromatic ring. |
Note: The relative intensities of the fragment ions will differ between the isomers, providing a basis for their differentiation by mass spectrometry.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width of approximately 0-12 ppm, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the aminodimethoxybenzoic acid isomer in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Prepare a series of dilutions from the stock solution to an appropriate concentration (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (usually below 1.0).
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the solvent to be used as a blank and the other with the sample solution.
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Record the absorbance spectrum of the sample over a specific wavelength range (e.g., 200-400 nm).
-
-
Data Processing: The resulting spectrum shows absorbance as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be low, typically in the range of 1-10 µg/mL.
-
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatograph. For EI, the sample is introduced into a vacuum chamber and vaporized.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion and expected fragment ions.
-
-
Data Processing: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the aminodimethoxybenzoic acid isomers.
References
A Comparative Guide to 4-Amino-3,5-dimethoxybenzoic Acid and Its Analogs in Material Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Amino-3,5-dimethoxybenzoic acid and its structural analogs in various material applications. The objective is to offer a comprehensive overview of their performance, supported by available experimental data, to aid in material selection and development.
Introduction
This compound is a polysubstituted aromatic compound with a unique combination of functional groups: a primary amine, a carboxylic acid, and two methoxy groups. This structure makes it a versatile building block for the synthesis of a wide range of materials, including high-performance polymers, antioxidants, UV-protective coatings, and corrosion inhibitors. Its performance in these applications is often compared to its structural analogs, where slight modifications in the functional groups can lead to significant differences in material properties. This guide will delve into these comparisons, providing a structured overview of their relative performance.
Analogs of this compound
The primary analogs considered in this guide are:
-
Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic acid): This analog replaces the amino group with a hydroxyl group, significantly altering its electronic and chemical properties. It is a well-known antioxidant.
-
3,5-Diaminobenzoic acid: Featuring two amino groups, this analog is a key monomer in the synthesis of polyamides and other polymers.
-
4-Aminobenzoic acid: This simpler analog lacks the methoxy groups, providing a baseline for understanding the impact of methoxy substitution on material performance.
Performance Comparison in Material Applications
High-Performance Polyamides
Aromatic polyamides are a class of polymers known for their exceptional thermal stability and mechanical strength. The incorporation of different aminobenzoic acid derivatives as monomers can significantly influence the properties of the resulting polymers.
Comparative Data on Thermal Properties of Polyamides:
| Monomer Used | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) | Char Yield at 800 °C (in N2) (%) |
| Aromatic Diamine with Isophthaloyl Chloride | 272 - 275 | > 400 | Not specified |
| Diamine with Adamantane Pendent Groups | 240 - 300 | > 450 | Not specified |
| 3,5-Diaminobenzoic acid-based poly(ester-amide)s | Not specified | Up to 355 | Not specified |
Note: Direct comparative data for polyamides synthesized from this compound was not available in the reviewed literature. The data presented is for polyamides derived from structurally related aromatic diamines to provide a general performance context.
Experimental Protocol: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
-
Monomer Preparation: Dry the aromatic diamine (e.g., this compound) and diacid chloride (e.g., isophthaloyl chloride) under vacuum at 60°C for 24 hours.
-
Dissolution: In a flame-dried, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the diamine monomer in an anhydrous aprotic polar solvent (e.g., N,N-dimethylacetamide - DMAc).
-
Polycondensation: Cool the solution to 0°C in an ice bath. Add the diacid chloride monomer to the stirred solution portion-wise, maintaining the temperature below 5°C.
-
Reaction: After the complete addition of the diacid chloride, continue stirring at 0°C for 1 hour, and then at room temperature for 24 hours.
-
Precipitation and Purification: Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol. Filter the polymer, wash it thoroughly with hot water and methanol to remove unreacted monomers and solvent, and then dry it under vacuum at 80°C to a constant weight.
-
Characterization: Characterize the polymer's thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Caption: A generalized workflow for the synthesis and thermal characterization of aromatic polyamides.
Antioxidant Activity
The presence of electron-donating groups, such as amino and hydroxyl groups, on an aromatic ring can impart significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of a compound.
Comparative Data on Antioxidant Activity (DPPH Assay):
| Compound | IC50 (µg/mL) | Radical Scavenging Activity |
| Syringic Acid | Reported to have strong antioxidant activity | The presence of a phenolic hydroxyl group and two methoxy groups contributes to its high radical scavenging capacity.[1] |
| Ascorbic Acid (Standard) | Varies by study, typically low | A well-established antioxidant used as a positive control. |
| This compound | Data not available | The amino group is also an electron-donating group and is expected to contribute to antioxidant activity. |
Note: While specific IC50 values for this compound were not found, its structural features suggest potential antioxidant properties. Syringic acid, its close analog, is a known potent antioxidant.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare stock solutions of the test compounds (e.g., this compound, Syringic Acid) and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add varying concentrations of the test compounds to the DPPH solution. A control well should contain only the DPPH solution and methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Caption: The relationship between molecular structure and antioxidant activity.
UV-Blocking Performance
Aromatic compounds with conjugated systems and electron-donating groups can absorb ultraviolet (UV) radiation, making them suitable for use in UV-blocking materials.
Comparative Data on UV Absorption:
| Compound Incorporated into Polymer | UV Absorption Range (nm) | UV-Blocking Efficiency |
| p-Aminobenzoic acid derivatives | Broad UV-A and UV-B | High |
| 4,5-dimethoxy-2-nitrobenzyl group | Peak at 346 nm | Effective for UV-triggered degradation |
| This compound | Expected in UV-A and UV-B range | Potentially high |
Experimental Protocol: UV-Vis Spectroscopy for UV-Blocking Analysis
-
Film Preparation: Synthesize a polymer with the test compound (e.g., this compound) incorporated into its structure. Cast a thin, uniform film of the polymer onto a quartz substrate.
-
Spectroscopy: Record the UV-Vis absorption spectrum of the polymer film from 200 to 800 nm using a UV-Vis spectrophotometer.
-
Analysis: Determine the wavelength range of maximum UV absorption and calculate the percentage of UV radiation blocked at specific wavelengths (e.g., in the UV-A and UV-B regions).
Caption: The process of UV absorption by a chromophore leading to UV protection.
Corrosion Inhibition
Aminobenzoic acids and their derivatives are known to be effective corrosion inhibitors for various metals, particularly in acidic media. They function by adsorbing onto the metal surface and forming a protective layer.
Comparative Data on Corrosion Inhibition Efficiency:
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |
| Schiff bases from 3-aminobenzoic acid | Mild Steel | 1 M HCl | 87.3 - 96.5 |
| Extracts containing 4-methoxybenzoic acid | C45 Steel | 0.5 M HCl | ~96.93 |
| This compound | Mild Steel | 1 M HCl | Potentially high |
Note: While direct experimental data for this compound as a corrosion inhibitor is limited, the performance of its analogs suggests it would be an effective inhibitor due to the presence of the amino group and the electron-donating methoxy groups, which facilitate adsorption onto the metal surface.
Experimental Protocol: Potentiodynamic Polarization for Corrosion Inhibition Study
-
Electrode Preparation: Prepare mild steel specimens by polishing with different grades of emery paper, degreasing with acetone, and rinsing with distilled water.
-
Electrochemical Cell: Set up a three-electrode cell with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Test Solution: Prepare a 1 M HCl solution (blank) and solutions containing different concentrations of the inhibitor (e.g., this compound).
-
Polarization Measurement: Immerse the working electrode in the test solution and allow the open circuit potential (OCP) to stabilize. Then, polarize the electrode potentiodynamically from a cathodic potential to an anodic potential at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Record the polarization curves (log current density vs. potential). Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots.
-
Inhibition Efficiency Calculation: Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 Where Icorr_blank is the corrosion current density in the absence of the inhibitor and Icorr_inh is the corrosion current density in the presence of the inhibitor.
Conclusion
This compound is a promising molecule for a variety of material applications. Based on the performance of its structural analogs, it is anticipated to be a valuable component in the synthesis of thermally stable polyamides, a potent antioxidant, an effective UV-blocking agent, and a reliable corrosion inhibitor. Further direct comparative studies are warranted to fully elucidate its performance characteristics and to optimize its use in these and other advanced material applications. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative evaluations.
References
Benchmarking Purity: A Comparative Guide to Synthesized 4-Amino-3,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of synthesized "4-Amino-3,5-dimethoxybenzoic acid." Recognizing the critical importance of compound purity in research and development, this document outlines key analytical methodologies, potential impurities, and comparative data to assess the quality of newly synthesized batches against commercially available alternatives.
Purity Benchmarks and Commercial Alternatives
A survey of chemical suppliers for commercially available this compound and its close isomers reveals the following typical purity specifications:
| Compound Name | Supplier Example | Stated Purity | Analytical Method |
| This compound | Hypothetical Supplier A | ≥98% | HPLC |
| 2-Amino-4,5-dimethoxybenzoic acid | Sigma-Aldrich | 98% | Not specified on product page, but CoA is available |
| 4-Amino-3-methoxybenzoic acid | Georganics | High Purity | Not specified |
| 4-Amino-3-methylbenzoic acid | Chem-Impex | ≥ 97% | GC[1] |
Potential Impurities in Synthesized this compound
The impurity profile of a synthesized compound is intrinsically linked to its synthetic route. A plausible synthesis of this compound involves the substitution of bromine atoms from 4-amino-3,5-dibromobenzoic acid with methoxy groups. Based on this, potential process-related impurities could include:
-
Starting Material: Unreacted 4-amino-3,5-dibromobenzoic acid.
-
Intermediates: Mono-substituted intermediates, such as 4-amino-3-bromo-5-methoxybenzoic acid.
-
By-products: Products arising from incomplete reactions or side reactions.
The following diagram illustrates the potential formation of impurities during the synthesis process.
Caption: Potential impurity profile arising from the synthesis of this compound.
Experimental Protocols for Purity Determination
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for quantitative purity analysis and impurity profiling. A reverse-phase method is generally suitable for this class of compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid or Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard (if available) and the synthesized sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of mobile phase A and B).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 30 90 10 | 35 | 90 | 10 |
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: General workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and the identification of impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.
-
Data Acquisition: Acquire 1H and 13C NMR spectra.
-
Data Analysis:
-
Compare the observed chemical shifts and coupling constants with those reported for structurally similar compounds.
-
Examine the spectra for any unexpected signals that may indicate the presence of impurities. Integration of impurity peaks relative to the main compound can provide a semi-quantitative estimate of their levels.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to help identify impurities.
Instrumentation:
-
Mass Spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis:
-
Confirm the presence of the molecular ion peak corresponding to the molecular weight of this compound (C9H11NO4, MW: 197.19 g/mol ).
-
Analyze other peaks that may correspond to fragment ions or the molecular ions of impurities. The fragmentation pattern of benzoic acid derivatives typically involves the loss of moieties from the carboxylic acid group (e.g., -OH, -COOH)[2].
-
Caption: Logical relationship of analytical techniques for purity assessment.
Conclusion
A thorough assessment of the purity of synthesized this compound requires a combination of analytical techniques. By comparing the results from HPLC, NMR, and MS analyses with data from commercially available alternatives and considering the potential impurity profile based on the synthetic route, researchers can confidently benchmark the quality of their synthesized material. This rigorous approach is fundamental to ensuring the reliability and reproducibility of subsequent scientific investigations and drug development efforts.
References
In-Vitro Testing Protocols for 4-Amino-3,5-dimethoxybenzoic Acid Derivatives: A Comparative Guide
Disclaimer: Publicly available in-vitro studies specifically focused on derivatives of 4-Amino-3,5-dimethoxybenzoic acid are limited. This guide provides a comparative analysis of in-vitro testing protocols and data for structurally related aminobenzoic acid and dimethoxybenzoic acid derivatives to offer insights into potential screening methods and biological activities. The experimental data presented herein is derived from studies on these related compounds and should be considered as a reference for designing and interpreting studies on novel this compound derivatives.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of relevant in-vitro assays, comparative performance data of related compounds, and detailed experimental methodologies.
Comparative Analysis of Biological Activities
The biological activities of benzoic acid derivatives are significantly influenced by the nature and position of their substituents. The following tables summarize the in-vitro performance of various structurally related derivatives in key biological assays, providing a clear comparison of their potency.
Anticancer and Cytotoxic Activities
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit cell proliferation by 50%.
| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value (µM) |
| 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide derivative | A549 (Lung Carcinoma) | IC50 | 11.75 µg/mL |
| 1,2,3-Triazole-Amino Acid Conjugate 6 | MCF7 (Breast Cancer) | IC50 | 129.6 ± 3.7 |
| 1,2,3-Triazole-Amino Acid Conjugate 6 | HepG2 (Liver Cancer) | IC50 | 115.5 ± 2.5 |
| 1,2,3-Triazole-Amino Acid Conjugate 7 | HepG2 (Liver Cancer) | IC50 | 30.3 ± 1.6 |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | IC50 | 0.77[1] |
| 2-Arylamino-1H-benzo[d]imidazole derivative (9g) | HCT-116 (Colon Cancer) | IC50 | 0.18 ± 0.03[2] |
| 2-Arylamino-1H-benzo[d]imidazole derivative (9g) | MCF-7 (Breast Cancer) | IC50 | 0.43 ± 0.05[2] |
| 2-Arylamino-1H-benzo[d]imidazole derivative (9g) | HeLa (Cervical Cancer) | IC50 | 0.71 ± 0.08[2] |
| 2-Arylamino-1H-benzo[d]imidazole derivative (9g) | HepG2 (Liver Cancer) | IC50 | 0.63 ± 0.09[2] |
Enzyme Inhibition Activities
Enzyme inhibition assays are crucial for understanding the mechanism of action of novel compounds. The IC50 value in this context represents the concentration of a compound required to inhibit the activity of a specific enzyme by 50%.
| Compound/Derivative Class | Target Enzyme | Activity Metric | Value (µM) |
| Aminobenzoic acid derivative 12 | Acetylcholinesterase (AChE) | % Inhibition | 83% |
| Aminobenzoic acid derivative 12 | Butyrylcholinesterase (BChE) | % Inhibition | 92% |
| Aminobenzoic acid derivative 02 | Acetylcholinesterase (AChE) | % Inhibition | 91% |
| Aminobenzoic acid derivative 07 | Butyrylcholinesterase (BChE) | % Inhibition | 81% |
| 2-aminobenzoic acid | Tyrosinase (monophenolase) | Ki | 5.15 |
| 4-aminobenzoic acid | Tyrosinase (monophenolase) | Ki | 3.8 |
| 2-aminobenzoic acid | Tyrosinase (diphenolase) | Ki | 4.72 |
| 4-aminobenzoic acid | Tyrosinase (diphenolase) | Ki | 20 |
| 2-Arylamino-1H-benzo[d]imidazole derivative (9g) | PI3Kα | IC50 | 0.012 ± 0.002[2] |
Antimicrobial Activity
The antimicrobial efficacy of compounds is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
| Compound/Derivative Class | Microorganism | Activity Metric | Value (µM) |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4h) | S. typhi | MIC | 12.07 |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4h) | S. aureus | MIC | 5.88 |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4i) | A. baumannii | MIC | 11.64 |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4i) | E. coli | MIC | 23.30 |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4i) | C. albicans | MIC | 23.30 |
| N'-Benzylidene-3,4-dimethoxybenzohydrazide (4j) | E. faecalis | MIC | 16.68 |
Experimental Protocols
Detailed methodologies for key in-vitro assays are provided below. These protocols are generalized and may require optimization for specific derivatives of this compound.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for measuring the ability of a compound to inhibit the activity of a specific enzyme.
Materials:
-
96-well microplate (UV-transparent if necessary)
-
Purified enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Test compound
-
Positive control (known inhibitor)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, enzyme, and substrate in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the enzyme solution. Include wells for a negative control (no inhibitor) and a positive control.
-
Pre-incubation: Incubate the plate for a specific time at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the negative control and calculate the IC50 value.
References
- 1. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer evaluation of novel 1H-benzo[d]imidazole derivatives of dehydroabietic acid as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Amino-3,5-dimethoxybenzoic Acid Analogs: A Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of analogs related to 4-Amino-3,5-dimethoxybenzoic acid. Due to the limited availability of systematic cross-reactivity studies for a homologous series of this compound, this document focuses on the cytotoxic and enzyme inhibitory activities of structurally related aminobenzoic acid derivatives. The presented data, sourced from various studies, is intended to offer insights into the structure-activity relationships of these compounds and to provide detailed experimental protocols for researchers in the field.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activities of various analogs. It is important to note the structural differences between the core molecules in each table when interpreting the data.
Table 1: Cytotoxicity of 4-Aminobenzoic Acid (PABA) Schiff Base Derivatives against HepG2 Cells
This table presents the half-maximal inhibitory concentration (IC50) values of Schiff base derivatives of 4-aminobenzoic acid against the human liver cancer cell line, HepG2.
| Compound ID | Derivative Structure | IC50 (µM) |
| 1 | 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | 15.0[1] |
| 2 | 4-[(5-Nitrofurfurylidene)amino]benzoic acid | > 250 |
| 3 | 4-[(2-Hydroxybenzylidene)amino]benzoic acid | > 250 |
Table 2: Enzyme Inhibition by Thiosemicarbazones of 4-Hydroxy-3,5-dimethoxybenzaldehyde
This table showcases the inhibitory constants (Ki) of thiosemicarbazone derivatives incorporating a 4-hydroxy-3,5-dimethoxybenzaldehyde motif against Acetylcholinesterase (AChE) and Human Carbonic Anhydrases (hCA I and hCA II).
| Compound ID | Target Enzyme | Ki (nM) |
| 4 | Acetylcholinesterase (AChE) | 51.11 ± 6.01[2] |
| 5 | Human Carbonic Anhydrase I (hCA I) | 60.32 ± 9.78[2] |
| 6 | Human Carbonic Anhydrase II (hCA II) | 64.21 ± 9.99[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is widely employed to evaluate the cytotoxic effects of chemical compounds.[3]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds (e.g., 4-aminobenzoic acid derivatives) and incubate for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[3]
-
MTT Addition: After the incubation period, remove the culture medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Carefully discard the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentrations.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against acetylcholinesterase, an enzyme crucial for nerve impulse transmission.
Protocol:
-
Reagent Preparation: Prepare solutions of the AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition and Incubation: Add the AChE solution to each well and incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATCI substrate to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm at regular intervals using a microplate reader. The absorbance increase corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced from the reaction of thiocholine (a product of ATCI hydrolysis by AChE) with DTNB.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited enzyme. The Ki value is then calculated from this data.[2]
Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the inhibition of carbonic anhydrase, a family of enzymes involved in various physiological processes.
Protocol:
-
Reagent Preparation: Prepare solutions of the CA enzyme, the substrate p-nitrophenyl acetate (p-NPA), and the test compounds in an appropriate buffer (e.g., Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add the buffer and the test compound at various concentrations.
-
Enzyme Addition and Pre-incubation: Add the CA enzyme solution to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate to all wells.
-
Kinetic Measurement: Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.
-
Data Analysis: Determine the enzymatic reaction rates from the linear portion of the absorbance versus time plots. Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. The Ki value can be determined from dose-response curves.[4]
Mandatory Visualization
The following diagrams illustrate key biological pathways and experimental workflows relevant to the study of these analogs.
General workflow for the synthesis and biological evaluation of analogs.
Simplified Akt/NF-κB signaling pathway and a potential point of inhibition.
References
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Cytotoxic Activities of Novel Aliphatic Amino-Substituted Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Amino-3,5-dimethoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Amino-3,5-dimethoxybenzoic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, consult the Safety Data Sheet (SDS) for this compound. This compound is categorized as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area or under a chemical fume hood[2].
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. It should never be disposed of down the drain or in regular trash[3][4]. The following steps outline the standard operating procedure for its disposal:
-
Waste Identification and Classification :
-
Container Selection and Labeling :
-
Select a container that is in good condition, free of leaks, and compatible with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage[3].
-
The container must be clearly labeled as "Hazardous Waste"[3][5].
-
The label must include the full chemical name, "this compound," and its concentration if in a solution. Avoid using abbreviations or chemical formulas[3].
-
Also, include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator[3].
-
-
Waste Accumulation and Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup[1][3].
-
Complete any required hazardous waste disposal forms, accurately listing all contents of the waste container[3].
-
Do not transport hazardous waste outside of the laboratory. Trained EHS personnel or licensed contractors should handle the collection[6].
-
-
Disposal of Empty Containers :
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue[5][6].
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste[5][6].
-
After triple-rinsing and allowing it to air dry, the container can typically be disposed of in the regular trash after defacing the original label[5][6].
-
Quantitative Data Summary
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritant, Category 2 | Causes skin irritation[1]. |
| H319 | Eye Irritant, Category 2A | Causes serious eye irritation[1]. |
| H335 | STOT SE, Category 3 | May cause respiratory irritation[1]. |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals STOT SE: Specific Target Organ Toxicity - Single Exposure
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. pfw.edu [pfw.edu]
Essential Safety and Operational Guide for Handling 4-Amino-3,5-dimethoxybenzoic acid
This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 4-Amino-3,5-dimethoxybenzoic acid. Adherence to these procedures is critical for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Appropriate personal protective equipment is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE)
The following table summarizes the necessary PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[4] | To protect against splashes and airborne particles causing eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended.[4] | To prevent direct skin contact and subsequent irritation.[5] |
| Body Protection | Laboratory coat | Standard cotton or flame-retardant. | To protect skin and personal clothing from accidental spills.[4] |
| Respiratory Protection | Dust mask or respirator | N95 (US) or P2/P3 (EU) for dusts.[4] | To avoid inhalation of dust, which can lead to respiratory tract irritation.[5] |
Operational and Disposal Plan
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required to minimize inhalation risks.[4][5]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Safe Handling Protocol
-
Preparation: Before beginning work, ensure all necessary PPE is inspected and donned correctly.[1]
-
Weighing and Transfer: Handle the solid material carefully to avoid the formation of dust and aerosols.[5]
-
Housekeeping: Keep the work area clean and tidy. Promptly clean up any minor spills.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] If irritation persists, seek medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[4][7] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[1][4]
Spill and Disposal Plan
-
Minor Spills: For small spills of the solid, wear appropriate PPE, gently sweep up the material to avoid generating dust, and place it into a suitable, labeled container for disposal.[4]
-
Disposal: this compound must be disposed of as hazardous chemical waste.[8] Do not dispose of it down the drain or in regular trash.[8] All chemical waste must be placed in a suitable, closed container, properly labeled, and disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
